BI-3812
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYXEVLQIIEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the BI-3812 BCL6 Inhibitor: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-3812 is a highly potent, small molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6). It disrupts the crucial protein-protein interaction (PPI) between the BCL6 BTB/POZ domain and its co-repressors, a key driver in certain types of lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to BCL6 and its Role in Lymphoma
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) during the normal immune response. In GCs, BCL6 facilitates the rapid proliferation of B-cells and the process of somatic hypermutation to generate high-affinity antibodies. It achieves this by repressing genes involved in cell cycle control, DNA damage response, and terminal differentiation.[1][2][3]
In several B-cell malignancies, most notably DLBCL, BCL6 is frequently deregulated through chromosomal translocations or mutations, leading to its constitutive expression.[4] This sustained BCL6 activity is a key oncogenic driver, maintaining the proliferative and undifferentiated state of the lymphoma cells. Therefore, inhibiting BCL6 function represents a promising therapeutic strategy for these cancers.[5]
This compound: A Potent BCL6 Inhibitor
This compound is a chemical probe designed to specifically inhibit the function of BCL6. It acts as a classical PPI inhibitor, targeting the interaction between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR.[1][2][6] By blocking this interaction, this compound effectively de-represses BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.
In contrast to its close analog BI-3802, which induces the degradation of BCL6, this compound functions as a non-degrading inhibitor.[6][7] This distinction is crucial for understanding its specific mechanism of action and for its use as a tool to probe the consequences of BCL6 inhibition without inducing its degradation. A structurally similar but biologically inactive compound, BI-5273, serves as a valuable negative control for in vitro experiments.[1][2]
Quantitative Data Summary
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its related compounds.
Table 1: In Vitro and Cellular Potency of this compound
| Assay | Description | Compound | IC50 (nM) | Reference(s) |
| BCL6::BCOR ULight TR-FRET | A biochemical assay measuring the disruption of the BCL6-BCOR interaction. | This compound | ≤ 3 | [1][2][6] |
| BCL6::NCOR LUMIER | A cellular assay measuring the disruption of the BCL6-NCOR interaction in cells. | This compound | 40 | [1][2][6] |
| BCL6 Protein Degradation | A cellular assay measuring the degradation of BCL6 protein. | This compound | ≈ 200 (DC50) | [2] |
Table 2: Comparative Potency of Related BCL6-Targeting Compounds
| Compound | Primary Mechanism of Action | BCL6::BCOR TR-FRET IC50 (nM) | Cellular BCL6::NCOR LUMIER IC50 (nM) | Reference(s) |
| This compound | BCL6-Co-repressor Inhibitor | ≤ 3 | 40 | [1][2][6] |
| BI-3802 | BCL6 Degrader | Comparable to this compound | Not specified (induces degradation) | [6][7] |
| BI-5273 | Negative Control | ~ 10,000 (10 µM) | Not active | [1][6] |
Mechanism of Action: Signaling Pathway
This compound's mechanism of action is centered on the disruption of the BCL6 transcriptional repressor complex. The following diagram illustrates the BCL6 signaling pathway and the point of intervention by this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. eubopen.org [eubopen.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
What is the function of BI-3812 in cells
An In-Depth Technical Guide to the Cellular Function of BI-3812
Introduction
This compound is a highly potent and specific small-molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2][3] It serves as a valuable chemical probe for interrogating the biology of BCL6 in various cellular contexts. BCL6 is a crucial transcriptional repressor essential for the formation of germinal centers (GCs) during the adaptive immune response.[1][2] It functions by repressing a wide array of genes involved in the DNA damage response, apoptosis, and cell differentiation, thereby enabling B-cells to proliferate rapidly and undergo somatic hypermutation without triggering cell death.[1][2][4] Due to its role in sustaining cell proliferation and preventing differentiation, aberrant BCL6 expression is a known oncogenic driver, particularly in Diffuse Large B-cell Lymphoma (DLBCL).[1][2] this compound provides a means to pharmacologically inhibit this activity and study its consequences.
Core Mechanism of Action: Inhibition of Co-Repressor Binding
The primary function of this compound is to disrupt the protein-protein interactions (PPIs) that are fundamental to BCL6's role as a transcriptional repressor.
-
Targeting the BTB/POZ Domain: BCL6 exerts its repressive function by recruiting a complex of co-repressor proteins. This recruitment is mediated by its BTB/POZ domain, which forms a homodimer creating a specific groove for co-repressor binding.[1][2][4]
-
Disruption of BCL6-Co-Repressor Complex: this compound is designed to bind with high affinity to this groove on the BCL6 BTB domain.[2][4] This binding physically obstructs the interaction between BCL6 and its key co-repressors, such as BCOR (BCL6 co-repressor), SMRT (silencing mediator of retinoic acid and thyroid hormone receptor), and NCOR (nuclear receptor co-repressor).[1][2]
-
De-repression of Target Genes: By preventing the formation of the BCL6-co-repressor complex, this compound effectively lifts the transcriptional repression on BCL6 target genes. This leads to the re-expression of genes that control critical cellular processes like apoptosis, DNA damage response, and differentiation, thereby counteracting the pro-proliferative and anti-apoptotic effects of BCL6.
Quantitative Data on this compound Activity
The potency of this compound has been characterized in both biochemical and cellular assays.
| Assay Type | Interaction Measured | Potency (IC50) | Reference |
| Biochemical Assay | BCL6::BCOR ULight TR-FRET | ≤ 3 nM | [1][2][5] |
| Cellular Assay | BCL6::NCOR LUMIER | 40 nM | [1][2][5] |
| Property | Value | Reference |
| Molecular Weight | 558.0 Da | [2] |
| Aqueous Solubility (@ pH 6.8) | <1 µg/ml | [4] |
| Caco-2 Permeability (@ pH 7.4) | 2.8 x 10-6 cm/s | [4] |
| Caco-2 Efflux Ratio | 14 | [1][4] |
| Human Plasma Protein Binding | 96.9% | [1][4] |
Experimental Protocols
BCL6::BCOR ULight TR-FRET Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the interaction between BCL6 and a peptide from its co-repressor BCOR in a cell-free system.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures proximity between two molecules. One protein (e.g., BCL6-BTB domain) is labeled with a donor fluorophore (e.g., Europium cryptate) and the interacting partner (e.g., BCOR peptide) is labeled with an acceptor fluorophore (e.g., ULight-W1024). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant, biotinylated BCL6 BTB domain is bound to streptavidin-Europium cryptate.
-
A synthetically derived, ULight-labeled BCOR peptide is used as the binding partner.
-
The two components are incubated together in an assay buffer in the presence of varying concentrations of this compound or a DMSO control.
-
After incubation, the plate is read on a TR-FRET-capable reader, measuring emissions at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.
-
BCL6::NCOR LUMIER Assay (Cellular)
This assay measures the disruption of the BCL6-NCOR complex within a cellular environment.
-
Principle: The Luminescence-based Mammalian Interactome (LUMIER) assay uses protein-fragment complementation. BCL6 is fused to one luciferase fragment (e.g., Renilla Luciferase), and its interacting partner NCOR is fused to an affinity tag (e.g., Flag tag). The complex is expressed in cells, and after cell lysis, the complex is immunoprecipitated via the affinity tag. The amount of co-precipitated luciferase activity is directly proportional to the strength of the protein-protein interaction.
-
Methodology:
-
HEK293T cells are co-transfected with constructs for Flag-tagged NCOR and Renilla Luciferase-tagged BCL6.
-
Transfected cells are treated with various concentrations of this compound or DMSO for a specified period.
-
Cells are lysed, and the lysate is subjected to immunoprecipitation using anti-Flag antibody-coated beads.
-
The beads are washed to remove non-specific binders.
-
The amount of co-precipitated BCL6 is quantified by measuring the luminescence of the Renilla Luciferase tag.
-
A decrease in luminescence relative to the DMSO control indicates inhibition of the BCL6-NCOR interaction. IC50 values are then calculated.
-
Distinction from BCL6 Degraders: The Case of BI-3802
It is critical to distinguish this compound from its close structural analog, BI-3802. While both bind to the same site on the BCL6 BTB domain, they have fundamentally different mechanisms of action. This compound is a pure inhibitor, whereas BI-3802 acts as a molecular glue degrader.[6][7]
-
This compound (Inhibitor): As described, it occupies the co-repressor binding groove and acts as a competitive antagonist. It does not lead to the degradation of the BCL6 protein.[6][8]
-
BI-3802 (Degrader): BI-3802 binds to the BTB domain and induces a conformational change that promotes the polymerization of BCL6 homodimers into higher-order filaments.[6][7][9] These BCL6 polymers are then recognized by the E3 ubiquitin ligase SIAH1, which ubiquitinates BCL6, targeting it for degradation by the 26S proteasome.[6][8][10] This degradation mechanism results in a more profound and sustained depletion of BCL6 compared to mere inhibition.[8]
Negative Control Compound: BI-5273
For robust experimental design, a negative control is essential. BI-5273 is a close structural analog of this compound that binds only very weakly to the BCL6 BTB domain (IC50 ~10 µM).[2][4] It is therefore recommended as a negative control for in vitro experiments to ensure that the observed cellular effects are due to specific BCL6 inhibition and not off-target activities.[5]
Conclusion
This compound functions as a potent and selective inhibitor of the BCL6 transcriptional repressor. By binding to the BTB/POZ domain, it allosterically blocks the recruitment of essential co-repressors, leading to the de-repression of BCL6 target genes involved in key cellular checkpoints. Its well-characterized mechanism and high potency make it an indispensable tool for researchers investigating BCL6 biology and its role in cancer. Understanding its function as a pure inhibitor, in contrast to degrader analogs like BI-3802, is crucial for the accurate interpretation of experimental results in the fields of oncology and immunology.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. opnme.com [opnme.com]
- 5. eubopen.org [eubopen.org]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. BTBBCL6 dimers as building blocks for reversible drug-induced protein oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Discovery and Development of BI-3812: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3812 is a highly potent and specific small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] BCL6 is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers (GCs) and is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[3][4] this compound disrupts the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR, thereby derepressing BCL6 target genes.[2][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, presenting key data in a structured format and detailing experimental methodologies.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay | Description | This compound IC50 (nM) | Negative Control (BI-5273) IC50 (nM) | Reference |
| BCL6::BCOR ULight TR-FRET | Biochemical assay measuring the disruption of the BCL6 BTB domain and BCOR co-repressor peptide interaction. | ≤ 3 | ~10,000 | [3] |
| BCL6::NCOR LUMIER | Cellular assay measuring the disruption of the BCL6 and NCOR co-repressor interaction in a cellular context. | 40 | Not Determined | [2] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 558.03 g/mol | [1] |
| Chemical Formula | C26H32ClN7O5 | [1] |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | [5] |
| Caco-2 Permeability (pH 7.4) | 2.8 x 10⁻⁶ cm/s | [5] |
| Caco-2 Efflux Ratio | 14 | [5] |
| Human Plasma Protein Binding | 96.9% | [6] |
Experimental Protocols
BCL6::BCOR ULight TR-FRET Assay
This biochemical assay quantifies the ability of a compound to inhibit the interaction between the BCL6 BTB domain and a peptide derived from the co-repressor BCOR.
Materials:
-
Recombinant human BCL6 BTB domain (GST-tagged)
-
Biotinylated BCOR peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the recombinant BCL6 BTB domain and the biotinylated BCOR peptide.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
BCL6::NCOR LUMIER (Luminescence-based Mammalian Interactome) Assay
This cellular assay assesses the disruption of the BCL6 and NCOR protein-protein interaction within a cellular environment. A detailed, step-by-step protocol for this specific assay as performed for this compound is not publicly available. However, the general principle of a LUMIER assay is as follows:
Principle: One protein of interest (e.g., BCL6) is fused to a Renilla luciferase (Rluc) tag, and the other interacting protein (e.g., NCOR) is fused to a Protein A tag. Both constructs are co-expressed in mammalian cells. The cells are lysed, and the Protein A-tagged protein is captured on IgG-coated beads. If the two proteins interact, the Rluc-tagged protein will be co-precipitated. The amount of interaction is quantified by measuring the luciferase activity of the captured complexes.
General Workflow:
-
Construct Generation: Create expression vectors for Rluc-BCL6 and Protein A-NCOR.
-
Cell Transfection: Co-transfect mammalian cells (e.g., HEK293T) with both expression vectors.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., this compound).
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Immunoprecipitation: Add the cell lysates to IgG-coated microplate wells to capture the Protein A-NCOR complexes.
-
Washing: Wash the wells to remove non-specific binding.
-
Luciferase Assay: Add a luciferase substrate and measure the luminescence signal using a luminometer.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration.
Mandatory Visualizations
Caption: BCL6 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Caption: Contrasting Mechanisms of this compound and BI-3802.
Discovery and Development
The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the BCL6-co-repressor interaction.[2] This effort led to the identification of a chemical series that was subsequently optimized for potency and drug-like properties. A key aspect of the development of this series was the discovery of two closely related analogs with distinct mechanisms of action: this compound, a pure inhibitor, and BI-3802, a compound that induces the polymerization and subsequent degradation of BCL6.[3] This discovery highlighted the subtle structural changes that can dramatically alter a compound's biological activity.
This compound is not intended for in vivo use, and as such, there is no publicly available data on its in vivo efficacy, toxicology, or clinical development.[1] Its primary utility is as a high-potency, selective chemical probe for in vitro studies of BCL6 biology. The superior anti-proliferative effects observed with the BCL6 degrader BI-3802 compared to inhibitors like this compound in cellular assays suggest that BCL6 degradation may be a more effective therapeutic strategy than simple inhibition.[5]
Conclusion
This compound is a valuable research tool for elucidating the cellular functions of BCL6. Its high potency and well-characterized mechanism of action as a BCL6-co-repressor interaction inhibitor make it an ideal probe for in vitro experiments. The comparative analysis with its close analog, the BCL6 degrader BI-3802, provides critical insights into the differential consequences of BCL6 inhibition versus degradation, informing future drug discovery efforts targeting this important oncoprotein.
References
- 1. medkoo.com [medkoo.com]
- 2. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. opnme.com [opnme.com]
BI-3812: A Comprehensive Technical Guide to a Potent BCL6 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3812 is a potent and selective chemical probe for the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor critically implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). This document provides an in-depth technical guide to this compound, summarizing its biochemical and cellular activities, detailing experimental protocols for its characterization, and visualizing its biological context through pathway and workflow diagrams.
This compound acts as an inhibitor of the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors (SMRT, NCoR, and BCOR).[1][2] This disruption reactivates the expression of BCL6 target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1][2][3]
Core Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, BI-5273.
Table 1: In Vitro and Cellular Activity of this compound and Negative Control
| Compound | Assay | Target | IC50 / K D | Reference |
| This compound | BCL6:BCOR ULight TR-FRET | BCL6-BCOR Interaction | ≤ 3 nM | [1][4] |
| BCL6::NCOR LUMIER | BCL6-NCOR Interaction (in cells) | 40 nM | [1] | |
| Surface Plasmon Resonance (SPR) | BCL6 BTB Domain | 2.24 µM | [5] | |
| BCL6 Protein Degradation (SU-DHL-4 cells) | BCL6 Protein Level | ~200 nM (inactive) | [1][6] | |
| BI-5273 | BCL6:BCOR ULight TR-FRET | BCL6-BCOR Interaction | ~10 µM |
Table 2: Physicochemical and Selectivity Data for this compound
| Parameter | Value | Details | Reference |
| Molecular Weight | 558.03 g/mol | [7] | |
| Solubility | DMSO: 25 mg/mL (44.8 mM) | Insoluble in aqueous solutions. | [7] |
| Selectivity | Clean | Eurofins Safety Screen (44 targets at 10 µM) and Invitrogen Kinase Panel (54 kinases at 1 µM) showed no significant off-target activity. | [1] |
| Negative Control | BI-5273 | Structurally similar compound with significantly lower potency. | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the BCL6 signaling pathway and the experimental workflows used to characterize this chemical probe.
BCL6 Signaling Pathway
BCL6 is a master transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction of B cells. It represses a wide array of target genes involved in cell cycle arrest, apoptosis, and DNA damage response, thereby enabling the rapid proliferation and somatic hypermutation required for antibody affinity maturation.[1][3] Dysregulation of BCL6 is a key driver in several types of lymphoma.
One of the key upstream regulators of BCL6 is the CD40 signaling pathway.[8][9] Activation of CD40 on B cells by its ligand (CD40L) on T helper cells triggers a signaling cascade involving NF-κB, which in turn induces the expression of interferon regulatory factor 4 (IRF4).[8][10] IRF4 then acts as a direct transcriptional repressor of BCL6, leading to its downregulation.[8][10]
Downstream, BCL6 exerts its repressive function by recruiting co-repressor complexes, including SMRT and NCoR, to the promoter regions of its target genes.[11] These target genes include tumor suppressors like TP53 and cell cycle inhibitors like CDKN1A.[12][13] BCL6 also represses the anti-apoptotic protein BCL2.[12]
Experimental Workflow for this compound Characterization
The characterization of this compound as a chemical probe involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on generally accepted practices for these assays and may require optimization for specific laboratory conditions and reagents.
BCL6:BCOR ULight TR-FRET Assay
This assay is used to measure the ability of this compound to inhibit the interaction between the BCL6 BTB domain and a peptide from the co-repressor BCOR in a biochemical format.
Materials:
-
Recombinant human BCL6 BTB domain (His-tagged)
-
Biotinylated BCOR peptide
-
ULight™-streptavidin (acceptor)
-
Anti-His6-Europium (donor)
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute the His-tagged BCL6 BTB domain and biotinylated BCOR peptide in assay buffer to their final working concentrations.
-
Prepare a mix of ULight™-streptavidin and Anti-His6-Europium in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 4 µL of the BCL6 BTB domain and BCOR peptide mix to each well.
-
Add 4 µL of the ULight™-streptavidin and Anti-His6-Europium mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at 320-340 nm and emission at 620 nm (Europium) and 665 nm (ULight).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BCL6::NCOR LUMIER Assay in HEK293T Cells
This cellular assay measures the disruption of the BCL6 and NCoR interaction within a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for ProtA-BCL6 and Luc-NCoR
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer
-
IgG-coated 96-well plates
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the ProtA-BCL6 and Luc-NCoR expression vectors using a suitable transfection reagent.
-
-
Compound Treatment: After 24-48 hours of transfection, treat the cells with a serial dilution of this compound or DMSO control for a specified period (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Transfer the cell lysates to IgG-coated 96-well plates.
-
Incubate to allow the ProtA-BCL6 to bind to the IgG.
-
Wash the plates to remove unbound proteins.
-
-
Luminescence Measurement:
-
Add luciferase assay substrate to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the amount of Luc-NCoR that co-immunoprecipitated with ProtA-BCL6. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to the BCL6 BTB domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BCL6 BTB domain
-
Running buffer (e.g., HBS-EP+)
-
This compound in running buffer with a low percentage of DMSO
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the BCL6 BTB domain over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the immobilized BCL6 surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the BCL6-BI-3812 interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).
-
Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
BCL6 Protein Degradation Assay in SU-DHL-4 Cells
This western blot-based assay is used to determine if this compound induces the degradation of BCL6 protein in a relevant cancer cell line.
Materials:
-
SU-DHL-4 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Primary antibodies (anti-BCL6, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed SU-DHL-4 cells and treat them with a dose-response of this compound or DMSO control for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the bands to quantify the relative levels of BCL6 protein, normalizing to the loading control.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BCL6. Its high potency and selectivity, coupled with the availability of a well-characterized negative control, make it an excellent tool for dissecting the role of BCL6 in normal physiology and disease. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. As with any chemical probe, it is recommended to use this compound in conjunction with orthogonal approaches, such as genetic knockdown or knockout, to validate findings.
References
- 1. eubopen.org [eubopen.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. mdpi.com [mdpi.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. selleckchem.com [selleckchem.com]
- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BCL6 | Abcam [abcam.com]
- 12. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 13. Reciprocal negative regulation between the tumor suppressor protein p53 and B cell CLL/lymphoma 6 (BCL6) via control of caspase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Cellular Impact of BI-3812: A Technical Guide to its Effects on BCL6-Mediated Pathways
For Immediate Release
This technical guide provides a comprehensive overview of the cellular pathways affected by BI-3812, a potent and specific inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its impact on downstream signaling, and provides detailed experimental protocols for its characterization.
Executive Summary
This compound is a high-affinity small molecule that disrupts the crucial protein-protein interaction between the BCL6 BTB/POZ domain and its corepressors, SMRT, BCOR, and NCOR.[1][2][3] Unlike its close analog BI-3802, which induces BCL6 degradation, this compound acts as a pure inhibitor, leading to the de-repression of BCL6 target genes without altering BCL6 protein levels.[1] This targeted inhibition reactivates critical cellular pathways, including the DNA damage response and cell cycle regulation, making this compound a valuable tool for studying BCL6 biology and a potential therapeutic agent in BCL6-driven malignancies.
Mechanism of Action: Inhibition of BCL6 Co-Repressor Binding
BCL6 is a master transcriptional repressor that plays a pivotal role in the germinal center reaction and is frequently implicated in lymphomagenesis.[1][2][3] It exerts its repressive function by recruiting a complex of co-repressor proteins to the promoter regions of its target genes. This compound directly interferes with this process by binding to the lateral groove of the BCL6 BTB domain, the primary site of co-repressor interaction. This competitive inhibition prevents the assembly of the BCL6 repressor complex, leading to the transcriptional activation of previously silenced genes.
dot
Caption: Mechanism of this compound action on BCL6.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd).
| Assay Type | Description | IC50 / Kd | Reference(s) |
| BCL6::BCOR ULight TR-FRET | In vitro assay measuring the disruption of BCL6 and BCOR co-repressor interaction. | ≤ 3 nM | [1][3][4] |
| BCL6::NCOR LUMIER | Cellular assay measuring the disruption of BCL6 and NCOR interaction in cells. | 40 nM | [2][3] |
| Surface Plasmon Resonance (SPR) | In vitro assay measuring the binding affinity of this compound to the BCL6 BTB domain. | Kd = 2.569 ± 0.08 nM | [4] |
Table 1: In Vitro and Cellular Potency of this compound
A structurally similar analog, BI-5273, which binds weakly to the BCL6 BTB domain, serves as a negative control for in vitro experiments.
| Compound | BCL6::BCOR ULight TR-FRET IC50 |
| This compound | ≤ 3 nM |
| BI-5273 | ~ 10 µM |
Table 2: Comparison of this compound and Negative Control BI-5273 [1]
Cellular Pathways Modulated by this compound Treatment
By inhibiting the repressive function of BCL6, this compound treatment leads to the de-repression and subsequent upregulation of a multitude of BCL6 target genes. These genes are integral components of various critical cellular pathways. A proteomics study in SuDHL4 cells confirmed that this compound does not cause degradation of BCL6 or other proteins, highlighting its specific inhibitory action.[1]
dot
Caption: Cellular pathways de-repressed by this compound.
DNA Damage Response
BCL6 is known to suppress the DNA damage response to allow for the accumulation of somatic hypermutations in germinal center B-cells.[1][2][3] Inhibition of BCL6 by this compound is expected to lead to the upregulation of key DNA damage sensor and effector proteins.
| Target Gene | Function in DNA Damage Response |
| TP53 | Tumor suppressor that initiates cell cycle arrest and apoptosis. |
| ATR | A primary sensor of single-stranded DNA breaks. |
| CHEK1 | A kinase that mediates the DNA damage checkpoint. |
Table 3: Key BCL6 Target Genes in the DNA Damage Response Pathway [5]
Cell Cycle Control
BCL6 promotes cell proliferation by repressing cell cycle inhibitors. Treatment with this compound is anticipated to de-repress these inhibitors, leading to cell cycle arrest.
| Target Gene | Function in Cell Cycle Control |
| CDKN1A (p21) | A potent cyclin-dependent kinase inhibitor. |
Table 4: Key BCL6 Target Gene in Cell Cycle Regulation [5]
Other Key BCL6-Regulated Pathways
This compound-mediated BCL6 inhibition also impacts other crucial cellular processes, including apoptosis and cell signaling, through the de-repression of various other target genes.
Experimental Protocols
Detailed methodologies for key assays used to characterize the activity of this compound are provided below.
BCL6::BCOR ULight TR-FRET Assay
This in vitro assay quantifies the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a peptide from the co-repressor BCOR.
dot
Caption: BCL6::BCOR TR-FRET assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of biotinylated BCL6 BTB domain (e.g., 20 nM) in assay buffer.
-
Prepare a 2X stock of FITC-labeled BCOR peptide (e.g., 20 nM) in assay buffer.
-
Prepare a 2X stock of Streptavidin-Terbium conjugate (e.g., 2 nM) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of 4X this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the 2X BCL6/Streptavidin-Terbium mix to each well.
-
Add 10 µL of the 2X FITC-BCOR peptide to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (FRET signal).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BCL6::NCOR LUMIER Assay
This assay measures the disruption of the BCL6-NCOR interaction within a cellular context using a luminescence-based co-immunoprecipitation method.
dot
Caption: BCL6::NCOR LUMIER assay workflow.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect cells with expression vectors for Flag-tagged BCL6 and Luciferase-tagged NCOR using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment and Cell Lysis:
-
Treat the transfected cells with a serial dilution of this compound or DMSO control for 4-6 hours.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Transfer the cell lysates to a 96-well filter plate coated with anti-Flag antibody.
-
Incubate for 2 hours at 4°C to allow for the capture of Flag-BCL6 and its interacting proteins.
-
Wash the wells multiple times with wash buffer to remove non-specific binding.
-
-
Luminescence Detection and Analysis:
-
Add a luciferase assay substrate to each well.
-
Measure the luminescence signal using a plate reader.
-
Normalize the luminescence signal to the amount of immunoprecipitated Flag-BCL6 (e.g., by a subsequent ELISA).
-
Plot the normalized luminescence against the log of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a highly specific and potent inhibitor of the BCL6 co-repressor interaction. Its distinct mechanism of action, which involves the de-repression of BCL6 target genes without inducing protein degradation, makes it an invaluable research tool for dissecting the complex biology of BCL6. The detailed experimental protocols provided herein will facilitate further investigation into the cellular effects of this compound and its potential as a therapeutic agent for BCL6-dependent cancers.
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. eubopen.org [eubopen.org]
- 5. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-3812 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BI-3812, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, in various cell-based assays. This compound inhibits the protein-protein interaction between the BTB/POZ domain of BCL6 and its co-repressors, leading to the de-repression of BCL6 target genes.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Description | Target | IC50 | Reference |
| Biochemical Assay | BCL6::BCOR ULight TR-FRET | BCL6-BCOR Interaction | ≤ 3 nM | [3][4][5] |
| Cellular Assay | BCL6::NCOR LUMIER | BCL6-NCOR Interaction | 40 nM | [3][4][5] |
Table 2: Related Compounds for Experimental Controls
| Compound | Description | Target | Cellular Effect | Reference |
| BI-5273 | Negative Control | Weakly binds BCL6 BTB domain (~10 µM) | Inactive | [3] |
| BI-3802 | BCL6 Degrader | BCL6 BTB domain | Induces BCL6 polymerization and degradation | [6] |
Signaling Pathway
This compound targets the BCL6 transcriptional repressor, a key regulator of B-cell development and a driver of lymphomagenesis.[1][2] BCL6 represses a wide array of target genes involved in cell cycle control, DNA damage response, and differentiation.[1][7]
Caption: BCL6 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
A general workflow for investigating the effects of this compound in a cell-based assay is outlined below.
References
- 1. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
Application Notes and Protocols: BI-3812 TR-FRET Assay for BCL6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor pivotal for the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[1] BCL6 exerts its repressive function by recruiting co-repressor complexes, such as those containing BCOR, SMRT, and NCOR, through its BTB/POZ domain.[1][2] This protein-protein interaction (PPI) is a critical node in the BCL6 signaling pathway and represents a key therapeutic target. BI-3812 is a potent and selective small molecule inhibitor of the BCL6-co-repressor interaction.[1] This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to characterize the inhibitory activity of this compound on the BCL6-BCOR interaction.
BCL6 Signaling Pathway and Inhibition by this compound
BCL6 acts as a master regulator of gene expression in germinal center B cells. It binds to specific DNA sequences and recruits co-repressor complexes to silence genes involved in cell cycle control, DNA damage response, and differentiation.[3][4] This allows for the rapid proliferation and somatic hypermutation necessary for antibody affinity maturation. This compound disrupts this process by binding to the BTB domain of BCL6, thereby preventing the recruitment of co-repressors and leading to the de-repression of BCL6 target genes.
Caption: BCL6 recruits co-repressors to repress target genes.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Notes |
| IC50 | ≤ 3 nM | BCL6::BCOR ULight TR-FRET | Biochemical assay measuring direct inhibition of the BCL6-BCOR interaction.[1][5] |
| IC50 | 40 nM | BCL6::NCOR LUMIER | Cellular assay measuring the disruption of the BCL6-co-repressor complex in a cellular context.[1][2] |
| Kd | 2.569 ± 0.08 nM | Surface Plasmon Resonance (SPR) | Measures the binding affinity of this compound to the BCL6 BTB domain.[6] |
| Negative Control (BI-5273) IC50 | ~10 µM | BCL6::BCOR ULight TR-FRET | A structurally similar but significantly less potent analog used as a negative control.[2] |
Experimental Protocols
BCL6::BCOR ULight TR-FRET Assay
This protocol outlines a biochemical assay to determine the IC50 of inhibitors of the BCL6-BCOR interaction. The assay relies on the TR-FRET between a Terbium (Tb)-labeled anti-His-tag antibody bound to a His-tagged BCL6 protein (donor) and a fluorescently labeled BCOR peptide (acceptor). Inhibition of the BCL6-BCOR interaction by a compound like this compound leads to a decrease in the TR-FRET signal.
Materials:
-
His-tagged BCL6 BTB domain protein (e.g., Trx-6His-HRV3C-BCL6)
-
Fluorescently labeled BCOR peptide (e.g., Alexa Fluor 647-labeled)
-
Anti-6His-Terbium (Tb) antibody (TR-FRET donor)
-
This compound inhibitor
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Experimental Workflow:
Caption: Workflow for the this compound TR-FRET assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reagent Preparation:
-
Prepare a solution of His-tagged BCL6 BTB domain and Anti-6His-Tb antibody in Assay Buffer. The final concentration of BCL6 is typically in the low nanomolar range (e.g., 10 nM).[7] The antibody concentration should be optimized according to the manufacturer's instructions.
-
Prepare a solution of the fluorescently labeled BCOR peptide in Assay Buffer. The final concentration should be at or below its Kd for BCL6 to ensure assay sensitivity.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the BCL6/anti-His-Tb antibody mixture to all wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor binding to BCL6.
-
-
Initiate FRET Reaction:
-
Add an equal volume (e.g., 5 µL) of the labeled BCOR peptide solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength appropriate for the Terbium donor (e.g., 340 nm) and measure the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The TR-FRET assay described provides a robust and sensitive method for characterizing the inhibitory activity of compounds targeting the BCL6-co-repressor interaction. This compound demonstrates potent inhibition in this biochemical assay, which is consistent with its cellular activity. These protocols and data serve as a valuable resource for researchers investigating BCL6 biology and developing novel BCL6 inhibitors.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: BI-3812 LUMIER Assay for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3812 is a potent and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1][2][3] It disrupts the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR and NCOR.[1][2] The LUMIER (Luminescence-based Mammalian Interactome) assay is a robust method for quantifying PPIs in a cellular context and is well-suited for determining the target engagement and cellular potency of inhibitors like this compound.[4][5][6][7][8]
These application notes provide a detailed protocol for utilizing the LUMIER assay to measure the inhibitory activity of this compound on the BCL6-NCOR interaction in cells.
Principle of the LUMIER Assay
The LUMIER assay is a co-immunoprecipitation-based technique that relies on the expression of two interacting proteins as fusion partners with a luciferase reporter and an affinity tag, respectively.[7][8] In the context of this compound, BCL6 is fused to an affinity tag (e.g., FLAG-tag), and its interacting co-repressor, NCOR, is fused to a luciferase (e.g., Renilla luciferase). When these fusion proteins are co-expressed in mammalian cells, the formation of the BCL6-NCOR complex can be detected by immunoprecipitating the FLAG-tagged BCL6 and measuring the co-precipitated luciferase activity. The addition of an inhibitor like this compound disrupts this interaction, leading to a dose-dependent decrease in the luminescence signal.
Quantitative Data Summary
The inhibitory potency of this compound has been determined using various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and its negative control, BI-5273.
| Compound | Assay | Target Interaction | IC50 | Reference |
| This compound | BCL6::BCOR ULight TR-FRET | Biochemical | ≤ 3 nM | [2][9] |
| This compound | BCL6::NCOR LUMIER | Cellular | 40 nM | [2][9][10] |
| BI-5273 (Negative Control) | BCL6::BCOR ULight TR-FRET | Biochemical | ~ 10 µM | [2][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other suitable transfection reagent
-
Expression plasmids:
-
pCMV-FLAG-BCL6 (or similar)
-
pCMV-Luc-NCOR (or similar, with Renilla or Firefly luciferase)
-
-
This compound (and BI-5273 as a negative control) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol
1. Cell Culture and Transfection: a. Day 1: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Day 2: Co-transfect the cells with FLAG-BCL6 and Luc-NCOR expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the plasmids is a good starting point, but may need optimization.
2. Compound Treatment: a. Day 3 (24 hours post-transfection): Prepare serial dilutions of this compound and the negative control BI-5273 in cell culture medium. A typical concentration range would span from 1 nM to 10 µM. Include a DMSO-only control. b. Carefully remove the transfection medium from the cells and add the medium containing the different compound concentrations. c. Incubate the cells for a predetermined period (e.g., 4-6 hours).
3. Cell Lysis: a. After incubation, aspirate the medium and wash the cells once with cold PBS. b. Add an appropriate volume of cold Lysis Buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.
4. Immunoprecipitation: a. Transfer the cell lysates to a microcentrifuge tube or a filter plate. b. Add anti-FLAG affinity gel to each lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow for immunoprecipitation of the FLAG-BCL6 complexes.
5. Washing: a. Pellet the affinity gel by centrifugation and carefully aspirate the supernatant. b. Wash the beads three times with cold Wash Buffer to remove non-specifically bound proteins. After the final wash, remove as much of the wash buffer as possible.
6. Luminescence Measurement: a. Resuspend the washed beads in a small volume of PBS or lysis buffer. b. Add the Luciferase Assay Reagent to each well/tube according to the manufacturer's instructions. c. Immediately measure the luminescence using a luminometer.
Data Analysis
-
Subtract the background luminescence (from untransfected or mock-transfected cells) from all readings.
-
Normalize the luminescence signal of the compound-treated samples to the DMSO-treated control (which represents 100% interaction).
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value for this compound.
The LUMIER assay provides a sensitive and quantitative method to assess the cellular target engagement of this compound. By following this protocol, researchers can accurately determine the potency of this compound in disrupting the BCL6-NCOR interaction within a cellular environment, providing valuable data for drug development and mechanistic studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of protein-protein interactions using LUMIER assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Protein–Protein Interactions Using LUMIER Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. LUMIER: A Discovery Tool for Mammalian Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LUMIER: A Discovery Tool for Mammalian Protein Interaction Networks | Springer Nature Experiments [experiments.springernature.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. eubopen.org [eubopen.org]
Application Notes and Protocols for BI-3812 in BCL6 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the B-cell lymphoma 6 (BCL6) protein using the potent and selective inhibitor, BI-3812. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a highly potent small molecule inhibitor of the BCL6 transcriptional repressor.[1][2][3][4] It functions by disrupting the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR.[1][3][5] This inhibition reactivates the expression of BCL6 target genes, which are often involved in cell cycle control, apoptosis, and differentiation.[1][3][5] Due to its high potency and good cell permeability, this compound serves as an excellent chemical probe for investigating BCL6 biology in vitro.[1][3][5]
It is crucial to distinguish this compound from its close structural analog, BI-3802. While both bind to the BCL6 BTB domain, BI-3802 induces the polymerization and subsequent proteasomal degradation of BCL6, acting as a molecular glue degrader.[6][7] In contrast, this compound is a classical inhibitor and does not induce BCL6 degradation.[6] This distinction makes the pair of compounds valuable for dissecting the functional consequences of BCL6 inhibition versus degradation. A structurally similar but much less active compound, BI-5273, is available as a negative control for in vitro experiments.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: In Vitro and Cellular Activity of this compound and Control Compounds
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | BCL6::BCOR Interaction | ULight TR-FRET (biochemical) | ≤ 3 nM | [1][3][4][5][8] |
| BCL6::NCOR Interaction | LUMIER (cellular) | 40 nM | [1][3][5][8] | |
| BCL6 Degradation | SU-DHL-4 cells | Inactive (DC50 ≈ 200 nM) | [8] | |
| BI-5273 (Negative Control) | BCL6::BCOR Interaction | ULight TR-FRET (biochemical) | ~10 µM (10,162 nM) | [1][3][5] |
| BI-3802 (Degrader Analog) | BCL6 Degradation | SU-DHL-4 cells | Active | [6][9] |
Note: The accuracy of the biochemical TR-FRET assay for this compound is limited by the high affinity of the compound, reaching the assay wall at approximately 3 nM.[1][3][5]
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight (Da) | 558.0 | [1] |
| Aqueous Solubility @ pH 6.8 (µg/mL) | < 1 | [3][5] |
| Caco-2 Permeability @ pH 7.4 (10⁻⁶ cm/s) | 2.8 | [5] |
| Caco-2 Efflux Ratio | 14 | [3][5] |
| Human Plasma Protein Binding (%) | 96.89 | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of BCL6 repression and the inhibitory action of this compound.
Caption: BCL6-mediated transcriptional repression and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: BCL6::Co-repressor Interaction Assay (ULight TR-FRET)
This biochemical assay quantifies the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.
Materials:
-
Recombinant BCL6 BTB domain protein
-
Biotinylated co-repressor peptide (e.g., from BCOR)
-
ULight™-labeled anti-tag antibody (e.g., anti-GST)
-
Europium-labeled streptavidin
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound and control compounds (BI-5273)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO, followed by dilution in assay buffer.
-
Add the compound dilutions to the microplate wells.
-
Add the BCL6 BTB domain protein and the biotinylated co-repressor peptide to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the ULight™-labeled antibody and europium-labeled streptavidin.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Caption: Workflow for the BCL6::Co-repressor TR-FRET assay.
Protocol 2: Cellular BCL6 Target Engagement (LUMIER Assay)
This assay measures the disruption of the BCL6::co-repressor complex within a cellular context.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for Luciferase-tagged BCL6 and Flag-tagged co-repressor (e.g., NCOR)
-
Transfection reagent
-
Cell lysis buffer
-
Anti-Flag antibody-coated microplates
-
Luciferase substrate
-
Luminometer
Procedure:
-
Co-transfect cells with the Luciferase-BCL6 and Flag-NCOR expression vectors.
-
After 24-48 hours, treat the cells with a serial dilution of this compound for a specified duration (e.g., 4-6 hours).
-
Lyse the cells and transfer the lysate to the anti-Flag antibody-coated microplates.
-
Incubate to allow the Flag-NCOR (and any bound Luciferase-BCL6) to be captured.
-
Wash the plates to remove unbound proteins.
-
Add the luciferase substrate and measure the luminescence signal.
-
A decrease in luminescence indicates that this compound has disrupted the BCL6-NCOR interaction.
-
Plot the luminescence signal against the compound concentration to determine the cellular IC50.
Protocol 3: BCL6 Protein Degradation Assay (Western Blot)
This protocol is used to differentiate between BCL6 inhibition (this compound) and BCL6 degradation (BI-3802).
Materials:
-
DLBCL cell line (e.g., SU-DHL-4)
-
This compound and BI-3802
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BCL6, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture SU-DHL-4 cells and treat with various concentrations of this compound and BI-3802 for a time course (e.g., 4, 8, 24 hours).
-
Harvest and lyse the cells.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify band intensities to determine the relative BCL6 protein levels. A reduction in BCL6 levels with BI-3802 but not this compound is expected.[6]
Caption: Logical relationship between BCL6 inhibition (this compound) and degradation (BI-3802).
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols: BI-3812 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI-3812, a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, in high-throughput screening (HTS) applications for drug discovery and basic research.
Introduction
This compound is a high-affinity small molecule that functions as a protein-protein interaction (PPI) inhibitor. It specifically targets the BTB/POZ domain of BCL6, preventing its association with transcriptional co-repressors such as BCOR, SMRT, and NCOR.[1][2][3] BCL6 is a transcriptional repressor and a key oncogenic driver in various lymphomas, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] By disrupting the BCL6-co-repressor complex, this compound derepresses the expression of BCL6 target genes, which can inhibit cancer cell proliferation and survival. Its high potency and cell permeability make it an excellent chemical probe for studying BCL6 biology.[1][2]
It is important to distinguish this compound from its close structural analog, BI-3802. While both bind to the BCL6 BTB domain, this compound acts as a classical inhibitor, whereas BI-3802 induces the polymerization and subsequent degradation of the BCL6 protein.[4][5] this compound can be used to competitively block and reverse the effects of BI-3802.[5]
Mechanism of Action: BCL6 Inhibition
The primary mechanism of action for this compound is the inhibition of the BCL6-co-repressor interaction. BCL6 functions as a homodimer, with each monomer containing a BTB domain that forms a lateral groove. This groove is the binding site for co-repressor proteins. This compound binds to this groove, physically blocking the recruitment of co-repressors and thus preventing the transcriptional repression of BCL6 target genes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTBBCL6 dimers as building blocks for reversible drug-induced protein oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing BI-3812: A Guide for Researchers
Abstract
This application note provides a detailed protocol for the dissolution and storage of BI-3812, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1][2][3][4] this compound targets the BTB/POZ domain of BCL6, thereby disrupting its interaction with co-repressors and exhibiting antitumor activity.[1][3][4][5] This document is intended for researchers, scientists, and drug development professionals working with this compound in cellular and biochemical assays. Adherence to these guidelines is crucial for maintaining the integrity and activity of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the protein-protein interaction between BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR.[2][3][6][7] BCL6 is a key transcriptional repressor essential for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[2][3][6] By inhibiting the BCL6-co-repressor interaction, this compound effectively de-represses BCL6 target genes, leading to anti-proliferative effects in cancer cells.[8] With an IC50 of ≤ 3 nM in biochemical assays and 40 nM in cellular assays, this compound is a highly potent tool for studying BCL6 biology.[1][2][3][4][6]
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common laboratory solvents. It is highly recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.[9]
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 20.83 mg/mL[1][4] - 25 mg/mL[9] | ~37.33 mM[1][4] - 44.8 mM[9] | Ultrasonic agitation may be required to achieve full dissolution.[1][4] Use of newly opened, hygroscopic DMSO is recommended.[1] |
| Water | < 0.1 mg/mL (insoluble)[4] | Insoluble | This compound is practically insoluble in aqueous solutions at neutral pH.[6] |
| Ethanol | Insoluble[9] | Insoluble | Not a suitable solvent for creating stock solutions. |
Molecular Weight of this compound: 558.03 g/mol [1][9]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound, you will need 179.2 µL of DMSO. For 5 mg, use 896 µL.[4]
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[1][4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][9]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C.[1][9]
Preparation of Working Solutions for Cell-Based Assays
For cellular experiments, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Mixing: Gently mix each dilution by pipetting up and down or by brief vortexing. Avoid vigorous shaking, which can cause the compound to precipitate.
-
Immediate Use: It is best to prepare working solutions fresh for each experiment and use them immediately to prevent precipitation and degradation.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1][9] | Store in a dry, dark place. Can be stored at 4°C for up to 2 years.[1] |
| 4°C | 2 years[1] | ||
| In Solvent (DMSO) | -80°C | 1-2 years[1][9] | Aliquot to avoid repeated freeze-thaw cycles.[1][9] |
| -20°C | 1 month - 1 year[1][4][9] | Shorter-term storage. |
BCL6 Signaling Pathway and this compound Mechanism of Action
This compound acts by disrupting the normal function of the BCL6 transcriptional repressor. BCL6 forms a homodimer through its BTB/POZ domain, which then recruits co-repressor complexes (containing proteins like SMRT, NCOR, and BCOR) to specific DNA sequences. This leads to the transcriptional repression of target genes involved in cell cycle control, DNA damage response, and differentiation.
This compound binds to the BTB domain of BCL6, preventing its interaction with co-repressors. This leads to the de-repression of BCL6 target genes, ultimately inhibiting the proliferation of BCL6-dependent cancer cells.
Caption: Mechanism of action of this compound on the BCL6 signaling pathway.
Experimental Workflow for this compound Dissolution and Use
The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based experiment.
Caption: Recommended workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. eubopen.org [eubopen.org]
- 8. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes: Utilizing BI-3812 for Co-Immunoprecipitation Studies of BCL6 Protein Interactions
Introduction
BI-3812 is a potent and specific small molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] BCL6 is a master regulator of gene expression crucial for the formation and maintenance of germinal centers during the adaptive immune response.[3][4] Dysregulation of BCL6 activity is a key driver in the pathogenesis of several human cancers, particularly diffuse large B-cell lymphoma (DLBCL).[5] BCL6 exerts its repressive function by recruiting co-repressor complexes, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and N-CoR (Nuclear receptor Co-Repressor), to the promoter regions of its target genes. This recruitment is mediated by the BTB/POZ domain of BCL6.[1][3]
This compound functions by binding to the BTB domain of BCL6, thereby sterically hindering its interaction with co-repressors.[1] This leads to the reactivation of BCL6 target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells. It is important to distinguish this compound from its close structural analog, BI-3802. While both bind to the BCL6 BTB domain, BI-3802 induces the polymerization of BCL6, leading to its ubiquitination by the E3 ligase SIAH1 and subsequent proteasomal degradation.[6] In contrast, this compound acts as a classical inhibitor and does not cause BCL6 degradation, making it an ideal tool for studying the functional consequences of inhibiting BCL6-co-repressor interactions without depleting the total BCL6 protein pool.[6]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[7][8] In the context of BCL6 research, Co-IP can be employed to investigate the association of BCL6 with its co-repressors and other binding partners. The use of this compound in such experiments allows for a controlled interrogation of the disruption of these interactions, providing valuable insights into the mechanism of BCL6-mediated transcriptional repression and the efficacy of its inhibition.
These application notes provide a detailed protocol for utilizing this compound in Co-IP experiments to study the disruption of the BCL6-co-repressor complex.
Quantitative Data
The following table summarizes the inhibitory activity of this compound on the BCL6-co-repressor interaction.
| Assay Type | Interaction | IC50 | Reference |
| Biochemical (TR-FRET) | BCL6 :: BCOR | ≤ 3 nM | [1][3][4] |
| Cellular (LUMIER) | BCL6 :: N-CoR | 40 nM | [1][4] |
Experimental Protocols
Protocol: Co-Immunoprecipitation of BCL6 and its Co-repressors with this compound Treatment
This protocol details the steps for performing a Co-IP experiment to demonstrate the inhibitory effect of this compound on the interaction between BCL6 and its co-repressors (e.g., SMRT, N-CoR) in a DLBCL cell line.
Materials and Reagents:
-
Cell Line: DLBCL cell line with high BCL6 expression (e.g., SUDHL-4, OCI-Ly1).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-BCL6 antibody for immunoprecipitation.
-
Mouse anti-SMRT or anti-N-CoR antibody for western blot detection.
-
Rabbit anti-BCL6 antibody for western blot detection.
-
Normal Rabbit IgG (Isotype control).
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, with freshly added protease and phosphatase inhibitor cocktail.
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
-
Other:
-
Cell scraper.
-
Microcentrifuge tubes.
-
Rotating wheel or rocker.
-
Magnetic rack (for magnetic beads).
-
SDS-PAGE and western blotting equipment and reagents.
-
Procedure:
1. Cell Culture and Treatment:
-
Culture DLBCL cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
2. Cell Lysis:
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 1 x 10^7 cells).
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation:
-
Dilute the cell lysates to a final protein concentration of 1-2 mg/mL with Co-IP Lysis Buffer.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add 2-4 µg of the rabbit anti-BCL6 antibody or Normal Rabbit IgG to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of antibody-antigen complexes.
-
Add 30 µL of pre-washed Protein A/G beads to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
4. Washing and Elution:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 1X SDS-PAGE sample buffer to the beads and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
5. Western Blot Analysis:
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (mouse anti-SMRT/N-CoR and rabbit anti-BCL6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results:
In the DMSO-treated samples, immunoprecipitation of BCL6 should pull down its co-repressors (SMRT/N-CoR), which will be detected as a band in the western blot. In the this compound-treated samples, the interaction between BCL6 and its co-repressors should be significantly reduced or abolished, resulting in a much weaker or absent band for the co-repressor in the BCL6 immunoprecipitate. The amount of immunoprecipitated BCL6 should be comparable between the DMSO and this compound treated samples, confirming that this compound does not cause BCL6 degradation.
Visualizations
Caption: Mechanism of this compound action on the BCL6 signaling pathway.
Caption: Experimental workflow for BCL6 co-immunoprecipitation with this compound.
References
- 1. Generation and characterization of a monoclonal antibody against human BCL6 for immunohistochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nordiqc.org [nordiqc.org]
- 5. researchgate.net [researchgate.net]
- 6. BCL6 Protein Antibody (Concentrate) | Agilent [agilent.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. BCL6 repression of EP300 in human diffuse large B cell lymphoma cells provides a basis for rational combinatorial therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with BI-3812 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1] BI-3812 is a highly potent and specific small molecule inhibitor of BCL6.[2][3] It disrupts the formation of the BCL6 co-repressor complex by inhibiting the interaction of the BCL6 BTB domain with its co-repressors.[3] This application note provides a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) on cells treated with this compound to investigate the genome-wide occupancy of BCL6 and the impact of its inhibition on target gene binding.
Mechanism of Action of this compound
This compound is a potent inhibitor of the BCL6 protein.[3] BCL6 functions as a transcriptional repressor by binding to specific DNA sequences and recruiting co-repressor complexes.[4] this compound exhibits a high affinity for the BTB/POZ domain of BCL6, sterically hindering the recruitment of co-repressors such as SMRT, NCoR, and BCOR.[3][4] This leads to the reactivation of BCL6 target genes involved in critical cellular processes, including cell cycle progression, apoptosis, and DNA damage response.[5][6]
Data Presentation
The following tables summarize key in vitro and cellular activity data for this compound, along with representative quantitative ChIP-qPCR data demonstrating the effect of this compound on BCL6 binding to target gene promoters.
Table 1: In Vitro and Cellular Activity of this compound [3][4]
| Assay | Parameter | Value |
| BCL6::BCOR ULight TR-FRET | IC50 | ≤ 3 nM |
| Cellular BCL6::NCoR LUMIER | IC50 | 40 nM |
| Recommended In Vitro Concentration | - | Up to 1 µM |
Table 2: Representative Quantitative ChIP-qPCR Data on BCL6 Target Genes after this compound Treatment
Data is illustrative and based on typical results observed with potent BCL6 inhibitors.
| Target Gene | Treatment | Fold Enrichment over IgG | % Input |
| PIM1 | Vehicle (DMSO) | 15.2 | 0.76% |
| This compound (1 µM, 4h) | 3.1 | 0.15% | |
| MYC | Vehicle (DMSO) | 12.8 | 0.64% |
| This compound (1 µM, 4h) | 2.5 | 0.13% | |
| CDKN1A (p21) | Vehicle (DMSO) | 18.5 | 0.93% |
| This compound (1 µM, 4h) | 4.2 | 0.21% | |
| Negative Control Locus | Vehicle (DMSO) | 1.1 | 0.05% |
| This compound (1 µM, 4h) | 1.0 | 0.05% |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment on cultured cells treated with this compound. This protocol is adapted from standard ChIP procedures and includes specific recommendations for the use of this compound.
Materials
-
Cell Culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
PBS (ice-cold)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease and phosphatase inhibitor cocktails
-
Anti-BCL6 ChIP-grade antibody
-
Normal Rabbit IgG (or other appropriate isotype control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Protocol
-
Cell Culture and this compound Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., up to 1 µM) or vehicle control for the desired time (e.g., 4-24 hours).[4]
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a conical tube. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge the sonicated lysate to pellet debris and transfer the supernatant (chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Add the anti-BCL6 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Add NaCl to the eluates and the input sample and incubate at 65°C to reverse the cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-sequencing.
-
Visualizations
Signaling Pathways
Caption: BCL6 signaling pathway and mechanism of this compound action.
Experimental Workflow
Caption: Experimental workflow for ChIP with this compound treatment.
References
- 1. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]
- 2. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing BI-3812 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of BI-3812, a potent B-cell lymphoma 6 (BCL6) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the maximal efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and specific small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1][2] It functions by binding to the BTB/POZ domain of BCL6, which prevents the recruitment of co-repressor complexes such as BCOR, SMRT, and NCOR.[1][3] This inhibition of co-repressor binding leads to the de-repression of BCL6 target genes, which are involved in critical cellular processes including cell cycle control, DNA damage response, and apoptosis.[1][3][4]
Q2: What is the difference between this compound and BI-3802?
A2: While structurally similar, this compound and BI-3802 have distinct mechanisms of action. This compound is a classical inhibitor of the BCL6-corepressor interaction.[5] In contrast, BI-3802 is a BCL6 degrader; it induces the degradation of the BCL6 protein.[5] This difference in mechanism can lead to different biological outcomes and should be considered when designing experiments.
Q3: Is there a negative control available for this compound?
A3: Yes, BI-5273 is a structurally related compound with significantly weaker binding to the BCL6 BTB domain (IC50 ~10 µM) and can be used as a negative control in your experiments.[1][3]
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: A general starting concentration of up to 1 µM is recommended for in vitro cell-based assays.[4][6] However, the optimal concentration will be cell-line dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What are the known IC50 values for this compound?
A5: this compound has a biochemical IC50 of ≤ 3 nM for the inhibition of the BCL6::BCOR interaction in a TR-FRET assay.[1][3] In a cellular context, it inhibits the BCL6::NCOR complex formation with an IC50 of 40 nM.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to facilitate easy comparison and experimental planning.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target Interaction | IC50 | Reference(s) |
| Biochemical (TR-FRET) | BCL6::BCOR | ≤ 3 nM | [1][3] |
| Cellular (LUMIER) | BCL6::NCOR | 40 nM | [1][3] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Cell Type | Recommended Starting Concentration Range | Notes | Reference(s) |
| DLBCL Cell Lines | 100 nM - 1 µM | Perform a dose-response to determine optimal concentration. | [4][6] |
| Other Cancer Cell Lines | 100 nM - 1 µM | Potency may vary depending on BCL6 dependency. | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to adhere and enter logarithmic growth phase.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis.
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Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
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Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve and calculate the GI50 (concentration that inhibits cell growth by 50%).
Protocol 2: Western Blotting for BCL6 Target Gene Expression
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1 µM) and for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
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Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a known BCL6 target gene (e.g., p53, ATR, CHEK1) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the change in protein expression upon this compound treatment.
Troubleshooting Guide
Issue 1: Lower than expected potency in cell-based assays.
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Possible Cause 1: Suboptimal concentration or incubation time.
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Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A wider range of concentrations (e.g., from 10 nM to 10 µM) and longer incubation times (e.g., up to 96 hours) may be necessary.
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Possible Cause 2: Low BCL6 expression or dependency in the cell line.
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Solution: Confirm BCL6 expression levels in your cell line by Western blot or qPCR. Not all cell lines, even within DLBCL subtypes, are equally dependent on BCL6 for survival. Consider using a BCL6-dependent cell line as a positive control.
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Possible Cause 3: Compound instability or degradation.
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Solution: Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
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Issue 2: No significant change in the expression of known BCL6 target genes.
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Possible Cause 1: Insufficient target engagement.
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Solution: Increase the concentration of this compound or the incubation time. To confirm target engagement more directly, consider performing a Cellular Thermal Shift Assay (CETSA) if the necessary equipment is available.
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Possible Cause 2: Cell-type specific regulation of target genes.
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Solution: The regulation of BCL6 target genes can be complex and cell-context dependent. Investigate a panel of known BCL6 target genes (e.g., ATR, TP53, CHEK1, PIM1) to identify those that are most responsive in your experimental system.[7]
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Possible Cause 3: Crosstalk with other signaling pathways.
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Solution: BCL6 is part of a complex regulatory network. Consider investigating the status of other relevant pathways (e.g., NF-κB, PI3K/AKT) in your cell line, as they may influence the response to BCL6 inhibition.
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Issue 3: Observed cytotoxicity at low concentrations.
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Possible Cause 1: Off-target effects.
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Solution: While this compound is highly selective for BCL6, off-target effects at high concentrations cannot be entirely ruled out. Use the lowest effective concentration determined from your dose-response experiments. Include the negative control compound, BI-5273, to differentiate between BCL6-specific and off-target effects.
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Possible Cause 2: High sensitivity of the cell line.
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Solution: Some cell lines may be particularly sensitive to the inhibition of BCL6-mediated survival pathways. Ensure that the observed cell death is consistent with the expected mechanism of action by performing assays for apoptosis (e.g., Annexin V staining).
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Visualizations
Caption: BCL6 Signaling Pathway and Mechanism of this compound Action.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. eubopen.org [eubopen.org]
- 5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
BI-3812 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered when working with the BCL6 inhibitor, BI-3812.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing precipitation after adding my this compound DMSO stock to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps you can take:
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Decrease the final concentration: The simplest solution is often to lower the final concentration of this compound in your assay.
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Optimize the DMSO concentration: While you should aim to keep the final DMSO concentration low (typically <0.5% to avoid solvent effects on cells), ensuring you are using the recommended 1 mM DMSO stock solution is crucial.[1]
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Use pre-warmed media: Adding the this compound stock solution to pre-warmed (37°C) media or buffer can sometimes help maintain solubility.
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Improve mixing: Ensure rapid and thorough mixing immediately after adding the this compound stock to the aqueous solution. This can be achieved by vortexing or gentle pipetting.
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Consider alternative solvents: For cell-free assays, exploring alternative solvents to DMSO might be an option. However, for cell-based assays, solvent toxicity is a major consideration.
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Employ solubilizing agents: For in vitro assays where cell viability is not a concern, the use of detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help. For cell-based assays, biologically compatible detergents like Tween can be used at very low, non-toxic concentrations.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A concentration of 1 mM in DMSO is suggested for in vitro experiments.[1] It is important to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.
Q3: My experiment requires a higher concentration of this compound than what is soluble in my aqueous-based system. What are my options?
A3: Exceeding the aqueous solubility limit of this compound can be challenging. Here are some strategies to consider:
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Formulation with co-solvents: For in vivo studies or certain in vitro applications, co-solvents can be used. Polyethylene glycols (e.g., PEG300) are commonly used to improve the solubility of poorly soluble compounds.
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Use of surfactants: Surfactants like Tween-80 can be included in formulations to aid in solubilization.
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Lipid-based formulations: For oral administration in animal studies, lipid-based formulations, such as dissolving the compound in corn oil, can enhance solubility and absorption.
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Particle size reduction: Techniques like sonication can help in creating a more uniform dispersion of the compound, although this does not increase the thermodynamic solubility.
Q4: Can the composition of my buffer affect the solubility of this compound?
A4: Yes, the composition of your buffer can significantly impact the solubility of small molecules. Factors such as pH, ionic strength, and the presence of certain ions can influence solubility. It is advisable to empirically test the solubility of this compound in your specific buffer system. The solubility of a compound can differ even at the same pH in different buffer systems due to salting in/out effects and common ion effects.
Quantitative Data Summary
| Property | Value | Reference |
| Aqueous Solubility (pH 6.8) | <1 µg/mL | [1] |
| Recommended in vitro stock solution | 1 mM in DMSO | [1] |
| Molecular Weight | 558.03 g/mol |
Experimental Protocols
Preparation of 1 mM this compound Stock Solution in DMSO
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Accurately weigh the required amount of this compound powder.
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Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 1 mM.
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Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of this compound Formulation for In Vivo Oral Administration (Suspended Solution)
This protocol yields a suspended solution of 2.08 mg/mL.
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Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
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In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until a uniform solution is achieved.
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Add 450 µL of saline to bring the final volume to 1 mL. Mix well before administration.
Preparation of this compound Formulation for In Vivo Oral Administration (Clear Solution)
This protocol yields a clear solution of ≥ 2.08 mg/mL.
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Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
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In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
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Add 900 µL of corn oil.
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Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: BCL6 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for preparing and testing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Technical Support Center: Interpreting Unexpected Results with BI-3812
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BI-3812, a potent BCL6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-potency small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2][3][4] It functions by binding to the BTB/POZ domain of BCL6, which prevents the recruitment of co-repressor proteins such as BCOR, SMRT, and NCOR.[2][3] This disruption of the BCL6 repressor complex is intended to reactivate the expression of BCL6 target genes, which are often involved in cell cycle control, apoptosis, and differentiation.[2][5]
Q2: How does this compound differ from its analog, BI-3802?
This is a critical point of potential confusion and unexpected results. While structurally very similar, this compound and BI-3802 have distinct mechanisms of action. This compound is a BCL6 inhibitor, meaning it blocks the protein's function.[6] In contrast, BI-3802 is a BCL6 degrader.[6] A minor modification to the solvent-exposed moiety of the molecule causes BI-3802 to induce polymerization of BCL6, leading to its ubiquitination and subsequent degradation by the proteasome.[6] Researchers expecting BCL6 degradation with this compound will not observe this effect.
Q3: What is the recommended concentration range for this compound in cell-based assays?
For most cell-based assays, a concentration range of up to 1 µM is recommended.[5] The cellular IC50 for inhibiting the BCL6::NCOR interaction is approximately 40 nM.[3][4] However, optimal concentrations will be cell-line dependent and should be determined empirically through dose-response experiments.
Q4: What are the solubility and stability characteristics of this compound?
This compound has low aqueous solubility (<1 µg/mL at pH 6.8) and is highly bound to plasma proteins (approximately 97%). It is recommended to prepare stock solutions in DMSO (e.g., 1 mM or 10 mM) and to minimize freeze-thaw cycles.[1] For in vitro experiments, it is advisable to use freshly prepared dilutions from the DMSO stock. Poor solubility can be a source of experimental variability and unexpected results.
Q5: Is there a recommended negative control for this compound?
Yes, BI-5273 is a structurally similar analog with very weak binding to the BCL6 BTB domain (IC50 ~10 µM) and is the recommended negative control for in vitro experiments.[4]
Troubleshooting Guides
Scenario 1: No or weak downstream effects observed despite evidence of BCL6 inhibition.
Possible Cause 1: Cell line is not dependent on BCL6 signaling.
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Troubleshooting:
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Confirm BCL6 expression in your cell line via Western Blot or qPCR.
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Perform a cell viability assay with a positive control BCL6-dependent cell line (e.g., SU-DHL-4) alongside your experimental line to ensure the compound is active.
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Consider genetic knockdown of BCL6 (e.g., via siRNA or CRISPR) to confirm the cell line's dependence on BCL6 for the phenotype you are measuring.
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Possible Cause 2: Insufficient target engagement in cells.
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Troubleshooting:
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Concentration: Perform a dose-response experiment to ensure you are using an optimal concentration of this compound.
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Incubation Time: Optimize the incubation time. While target engagement can be rapid, downstream effects on gene expression and protein levels may require longer incubation periods (e.g., 24-72 hours).
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Compound Stability: Ensure your this compound stock solution is fresh and has not undergone multiple freeze-thaw cycles. Due to its poor solubility, precipitation in media can occur. Visually inspect media for any precipitate.
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Possible Cause 3: Redundancy in signaling pathways.
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Troubleshooting:
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Investigate whether other transcription factors or signaling pathways can compensate for BCL6 inhibition in your experimental system.
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Consider combination treatments with inhibitors of potentially redundant pathways.
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Scenario 2: Unexpected changes in cell viability or morphology.
Possible Cause 1: Off-target effects.
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Troubleshooting:
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Although selectivity profiling for the close analog BI-3802 showed BCL6 as the major target, off-target effects for this compound cannot be completely ruled out.[4] A screen of this compound against a panel of 44 common off-targets was largely clean, with some minor activity against muscarinic receptors CHRM1 and CHRM2 at high concentrations.[5]
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Use the negative control BI-5273 to determine if the observed phenotype is specific to BCL6 inhibition.
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Reduce the concentration of this compound to the lowest effective dose to minimize potential off-target effects.
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If possible, confirm key findings with a structurally distinct BCL6 inhibitor.
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Possible Cause 2: Solvent (DMSO) toxicity.
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Troubleshooting:
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Ensure the final concentration of DMSO in your cell culture media is consistent across all treatment groups and is at a non-toxic level (typically <0.5%).
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Include a vehicle-only (DMSO) control in all experiments.
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Scenario 3: Discrepancy between biochemical and cellular assay results.
Possible Cause 1: Poor cell permeability.
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Troubleshooting:
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While this compound is reported to have good permeability, this can be cell-type dependent.[3]
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If you have access to the appropriate equipment, you can perform a cellular thermal shift assay (CETSA) to confirm target engagement in your specific cell line.
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Possible Cause 2: High protein binding in cell culture media.
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Troubleshooting:
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This compound has high plasma protein binding. Fetal bovine serum (FBS) in cell culture media contains proteins that can bind to the compound, reducing its effective concentration.
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Consider reducing the percentage of FBS in your media during the treatment period, if compatible with your cell line's health. Be sure to include appropriate controls for any changes in media composition.
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Data Presentation
Table 1: In Vitro and Cellular Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BCL6 | BCL6::BCOR ULight TR-FRET | ≤ 3 | [3][4] |
| BCL6 | BCL6::NCOR LUMIER | 40 | [3][4] | |
| BI-3802 | BCL6 | BCL6::BCOR ULight TR-FRET | equipotent to this compound | [6] |
| BI-5273 | BCL6 | BCL6::BCOR ULight TR-FRET | ~10,000 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight (Da) | 558.03 | [2] |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | |
| Human Plasma Protein Binding | ~97% | |
| Caco-2 Efflux Ratio | 14 |
Experimental Protocols
Key Experiment 1: BCL6 Western Blotting
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
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Cell Lysis:
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Treat cells with this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
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Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation and SDS-PAGE:
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Normalize protein concentrations and add Laemmli sample buffer.
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Boil samples at 95°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Protein Transfer:
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against BCL6 overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection:
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Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize BCL6 protein levels to a loading control (e.g., GAPDH or β-actin).
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Key Experiment 2: BCL6 Target Gene Expression Analysis (qPCR)
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Cell Treatment and RNA Extraction:
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Treat cells with this compound or vehicle as described above.
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Harvest cells and extract total RNA using a commercial kit.
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cDNA Synthesis:
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Synthesize cDNA from an equal amount of RNA from each sample.
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qPCR:
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Perform quantitative PCR using primers for known BCL6 target genes (e.g., CDKN1A, ATR, TP53) and a housekeeping gene (e.g., GAPDH, ACTB).
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Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
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Visualizations
Caption: BCL6 Inhibition Pathway by this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
Addressing batch-to-batch variability of BI-3812
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-3812. The information is designed to help address potential issues, including batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2][3] It functions by disrupting the interaction between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR.[1][2] This inhibition of the BCL6 co-repressor complex formation occurs both in biochemical and cellular contexts.[2] BCL6 is a transcriptional repressor that plays a crucial role in the germinal center reaction and is a known oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[1][2]
Q2: What is the difference between this compound and BI-3802?
This compound and BI-3802 are structurally similar analogs with distinct mechanisms of action. While this compound is a classical inhibitor of the BCL6-co-repressor interaction, BI-3802 acts as a BCL6 degrader.[4] BI-3802 induces the polymerization of the BCL6 BTB domain, leading to the formation of intracellular foci, which are subsequently targeted for ubiquitination and proteasomal degradation.[4] this compound, on the other hand, does not induce this polymerization and degradation.[4]
Q3: What is BI-5273?
BI-5273 is a structurally close analog of this compound that serves as a negative control for in vitro experiments. It binds very weakly to the BCL6 BTB domain, with an IC50 of approximately 10 µM.[5]
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity and activity of this compound.
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Powder: Store at -20°C for up to 3 years.[3]
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Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1] It is recommended to store and use 1 mM DMSO stock solutions for all in vitro experiments.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[3][7] When preparing solutions, ensure the compound is fully dissolved; sonication or gentle warming (not exceeding 50°C) may be used to aid dissolution.[2]
Troubleshooting Guide: Addressing Variability in Experimental Results
Batch-to-batch variability can arise from multiple factors, from the compound itself to experimental procedures. This guide provides a systematic approach to troubleshooting inconsistent results with this compound.
Issue 1: Inconsistent IC50 Values Between Experiments
Possible Causes & Solutions:
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Compound Solubility: this compound has low aqueous solubility (<1 µg/mL at pH 6.8).[5]
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Recommendation: Ensure complete solubilization of the compound in DMSO before preparing working dilutions. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects and cytotoxicity.[3]
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Compound Stability: Degradation of the compound can lead to reduced potency.
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Assay Conditions: Variations in assay parameters can significantly impact IC50 values.
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Recommendation: Maintain consistent assay conditions, including cell density, incubation times, temperature, and reagent concentrations. Use a positive control (e.g., a known BCL6 inhibitor) and a negative control (e.g., BI-5273) in every experiment to monitor assay performance.[8]
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Cell-Based vs. Biochemical Assays: IC50 values often differ between biochemical and cell-based assays due to factors like cell permeability, off-target effects, and cellular metabolism.[9][10]
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Recommendation: Do not directly compare IC50 values between different assay formats. The cellular IC50 for this compound in a BCL6::NCOR LUMIER assay is reported to be 40 nM, while the biochemical IC50 in a BCL6::BCOR TR-FRET assay is ≤ 3 nM.[5]
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Issue 2: High Background or False Positives/Negatives in Assays
Possible Causes & Solutions:
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Compound Interference: At high concentrations, small molecules can interfere with assay readouts (e.g., fluorescence, luminescence).
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Recommendation: Test this compound alone in the assay system without the target protein or cells to check for any intrinsic signal.
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Non-specific Binding: Hydrophobic compounds can aggregate or bind non-specifically to proteins or plates.
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Recommendation: Include detergents like Tween-20 or Triton X-100 in the assay buffer (at concentrations typically around 0.01-0.05%) to minimize non-specific binding.
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Contamination: Contamination of reagents or cell cultures can lead to erroneous results.
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Recommendation: Use sterile techniques and regularly test cell lines for mycoplasma contamination. Ensure all buffers and media are freshly prepared and filtered.
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Quantitative Data Summary
| Parameter | This compound | BI-5273 (Negative Control) | Reference |
| Molecular Weight (Da, free base) | 558.0 | 500.0 | [5] |
| BCL6::BCOR ULight TR-FRET (IC50) | ≤ 3 nM | 10,162 nM | [5] |
| BCL6::NCOR LUMIER (IC50) | 40 nM | Not Determined | [5] |
| Aqueous Solubility @ pH 6.8 (µg/mL) | < 1 | 84 | [5] |
| Caco-2 Permeability @ pH 7.4 (x10⁻⁶ cm/s) | 2.8 | 22 | [5] |
| Plasma Protein Binding (human, %) | 96.9 | Not Determined | [5] |
Experimental Protocols
BCL6::BCOR ULight TR-FRET Assay
This biochemical assay measures the disruption of the BCL6 and BCOR co-repressor interaction.
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Reagents: His-tagged BCL6, biotinylated BCOR peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-allophycocyanin (acceptor).
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Procedure:
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Add assay buffer to the wells of a low-volume 384-well plate.
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Add this compound or control compound at various concentrations.
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Add the BCL6 protein and BCOR peptide mixture.
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Add the donor and acceptor fluorophores.
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Incubate the plate at room temperature, protected from light.
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Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
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Data Analysis: Calculate the ratio of the acceptor to donor emission signals. The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular BCL6::NCOR LUMIER Assay
This assay quantifies the inhibition of the BCL6 and NCOR interaction in a cellular context.[11]
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Principle: Based on the Luminescence-based Mammalian Interactome (LUMIER) technology, this assay uses luciferase-tagged proteins to detect protein-protein interactions.[12]
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Procedure:
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Co-transfect cells (e.g., HEK293T) with constructs expressing Renilla luciferase-tagged BCL6 and Protein A-tagged NCOR.
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Lyse the cells and incubate the lysate with IgG-coated beads to pull down the Protein A-tagged NCOR.
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Measure the luciferase activity of the co-precipitated BCL6.
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To test the inhibitor, treat the cells with varying concentrations of this compound prior to lysis.
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Data Analysis: The reduction in the luciferase signal in the presence of this compound indicates the disruption of the BCL6-NCOR interaction. The IC50 value is calculated from the dose-response curve.
Visualizations
Caption: BCL6 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Decision Tree for this compound Variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of protein-protein interactions using LUMIER assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Protein–Protein Interactions Using LUMIER Assays | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Assessing BI-3812 Permeability in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cell permeability of BI-3812, a potent BCL6 inhibitor.[1][2][3] This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cell permeability important?
A1: this compound is a highly potent small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein, which acts as a transcriptional repressor.[2][3] It inhibits the interaction between the BTB/POZ domain of BCL6 and its co-repressors.[3] Assessing the cell permeability of this compound is crucial to ensure it can reach its intracellular target, BCL6, at a sufficient concentration to exert its inhibitory effect. Poor permeability can lead to a discrepancy between in vitro biochemical potency and cellular efficacy.
Q2: What are the known permeability characteristics of this compound?
A2: this compound is described as having good cell permeability.[2] Publicly available data from Caco-2 cell assays, a common in vitro model for predicting human drug absorption, provides specific permeability values (see Table 1).[4] However, permeability can be cell-type dependent, so it is recommended to assess it directly in the cell line of interest for your research.
Q3: What methods can I use to assess this compound permeability in my cell line?
A3: There are two main approaches to assess the permeability of this compound:
-
Direct Quantification of Intracellular Concentration: This involves treating cells with this compound, lysing the cells, and then using an analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the amount of this compound inside the cells. This is the most direct and quantitative method.
-
Target Engagement Assays: These assays indirectly confirm that this compound has entered the cell and is binding to its target, BCL6. A common method for this is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of BCL6 upon this compound binding.[5]
Q4: Is a fluorescently labeled version of this compound available for permeability studies?
A4: Currently, there is no commercially available fluorescently labeled version of this compound. Creating a fluorescent derivative, for example by conjugation with a dye like BODIPY, would require chemical synthesis. While this would enable direct visualization of cellular uptake by fluorescence microscopy or quantification by flow cytometry, the synthesis and validation of such a probe would be a significant undertaking.
Experimental Protocols & Data
Quantitative Data Summary
Below is a summary of key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| In Vitro Potency | |||
| BCL6::BCOR TR-FRET IC50 | ≤ 3 nM | Biochemical Assay | [2] |
| Cellular Potency | |||
| BCL6::NCOR LUMIER IC50 | 40 nM | Cellular Assay | [2] |
| Physicochemical Properties | |||
| Aqueous Solubility (pH 6.8) | <1 µg/mL | [4] | |
| Caco-2 Permeability (pH 7.4) | 2.8 x 10⁻⁶ cm/s | Caco-2 Assay | [4] |
| Caco-2 Efflux Ratio | 14 | Caco-2 Assay | [4] |
Protocol 1: Direct Quantification of Intracellular this compound by LC-MS/MS
This protocol allows for the direct measurement of this compound concentration within cells.
Workflow Diagram:
Caption: Workflow for quantifying intracellular this compound via LC-MS/MS.
Methodology:
-
Cell Culture and Treatment:
-
Seed the cells of interest in a multi-well plate at an appropriate density and allow them to adhere and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
-
Cell Lysis and Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove any extracellular this compound.
-
Lyse the cells by adding a known volume of a suitable lysis buffer (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
To precipitate proteins and extract this compound, add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of lysate).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Collect the supernatant containing the extracted this compound.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Develop a specific and sensitive method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).
-
Prepare a standard curve of known this compound concentrations in the same matrix as the samples (lysis buffer and extraction solvent) to enable accurate quantification.
-
Calculate the intracellular concentration of this compound and normalize it to the cell number or total protein concentration of the lysate.
-
Protocol 2: Indirect Assessment of Permeability by Cellular Thermal Shift Assay (CETSA)
This protocol assesses the target engagement of this compound with BCL6, which implies the compound has crossed the cell membrane.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound at a concentration expected to saturate BCL6 binding (e.g., 1 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) to allow for cellular uptake.
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble BCL6 in each sample by Western blotting using a BCL6-specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound treated samples compared to the vehicle control indicates that this compound has entered the cells and stabilized BCL6.
-
Troubleshooting Guides
Troubleshooting for LC-MS/MS Quantification of Intracellular this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | 1. Inefficient cell lysis and/or compound extraction.2. This compound degradation.3. Insufficient incubation time or concentration.4. High activity of efflux pumps. | 1. Optimize the lysis buffer and extraction solvent. Test different solvents like methanol, acetonitrile, or a mixture.2. Work quickly and on ice during sample preparation. Check the stability of this compound in the lysis buffer.3. Perform a time-course and dose-response experiment.4. Use a cell line with lower efflux pump expression or co-incubate with a known efflux pump inhibitor as a control experiment. |
| High variability between replicates | 1. Inconsistent cell numbers.2. Incomplete removal of extracellular this compound.3. Pipetting errors. | 1. Ensure even cell seeding and confluency. Normalize results to protein concentration.2. Increase the number and volume of PBS washes. Perform all washes with ice-cold PBS.3. Use calibrated pipettes and be meticulous with technique. |
| Poor recovery of this compound | 1. Adsorption of this compound to plasticware.2. Inefficient protein precipitation. | 1. Use low-binding microcentrifuge tubes.2. Ensure the organic solvent is cold and added in the correct ratio. |
Troubleshooting for Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed | 1. This compound is not entering the cells.2. Insufficient concentration of this compound to saturate BCL6.3. The binding of this compound does not significantly alter the thermal stability of BCL6.4. Poor quality of the BCL6 antibody. | 1. Confirm permeability using the LC-MS/MS method.2. Increase the concentration of this compound used for treatment.3. This is a limitation of the assay. Consider an alternative target engagement assay.4. Validate the antibody for specificity and sensitivity in your cell line. |
| High background in Western blot | 1. Incomplete removal of precipitated proteins.2. Antibody is not specific. | 1. Ensure proper centrifugation to pellet all aggregated proteins.2. Optimize antibody concentration and blocking conditions. Test a different BCL6 antibody. |
| Inconsistent melting curves | 1. Uneven heating of samples.2. Inconsistent cell lysis. | 1. Use a calibrated thermal cycler with good temperature uniformity.2. Ensure complete and consistent lysis for all samples. |
Signaling Pathway
This compound targets the BCL6 protein, a key transcriptional repressor involved in the germinal center reaction and lymphomagenesis.
Caption: this compound cellular permeability and mechanism of action.
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BI-3812 and BI-3802: BCL6 Inhibition Versus Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent B-cell lymphoma 6 (BCL6) modulators: BI-3812 and BI-3802. This analysis is supported by experimental data to delineate their distinct mechanisms of action and functional consequences.
The transcription factor BCL6 is a master regulator of germinal center formation and is a key oncogenic driver in several lymphoid malignancies, most notably diffuse large B-cell lymphoma (DLBCL). Its role in repressing genes involved in cell cycle control, DNA damage response, and differentiation has made it an attractive therapeutic target. This compound and BI-3802 are two small molecules that both target the BTB domain of BCL6, yet they employ fundamentally different strategies to neutralize its oncogenic activity. This compound acts as a conventional inhibitor, while BI-3802 functions as a molecular glue degrader, a novel mechanism with profound implications for therapeutic efficacy.
Divergent Mechanisms of Action: Inhibition vs. Degradation
This compound is a potent BCL6 inhibitor that disrupts the interaction between the BCL6 BTB domain and its co-repressors, such as SMRT and BCOR.[1] By occupying the co-repressor binding groove, this compound effectively blocks the transcriptional repression activity of BCL6.
In contrast, BI-3802, while structurally similar to this compound, induces the degradation of the BCL6 protein.[2][3] This is achieved through a unique mechanism where BI-3802 binding to the BCL6 BTB domain promotes the polymerization of BCL6 dimers into filaments.[4][5][6] These drug-induced protein aggregates are then recognized by the E3 ubiquitin ligase SIAH1, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[5][7] This degradation of BCL6 results in a more pronounced and sustained de-repression of its target genes compared to inhibition alone.[2][6]
Quantitative Comparison of this compound and BI-3802
The following tables summarize the key quantitative parameters of this compound and BI-3802 based on published experimental data.
| Parameter | This compound | BI-3802 | Reference |
| Mechanism of Action | BCL6 Inhibitor | BCL6 Degrader | [2][8] |
| Binding Target | BCL6 BTB Domain | BCL6 BTB Domain | [2][8] |
Table 1: General Characteristics
| Assay | This compound IC50 | BI-3802 IC50 | Reference |
| BCL6::BCOR TR-FRET | ≤ 3 nM | ≤ 3 nM | [1][9] |
| BCL6::NCOR LUMIER | 40 nM | 43 nM | [1][9] |
Table 2: In Vitro and Cellular Binding/Inhibition
| Assay | BI-3802 DC50 | Reference |
| BCL6 Protein Degradation (SU-DHL-4 cells) | 20 nM | [9] |
Table 3: BCL6 Degradation Efficiency of BI-3802
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and BI-3802 have different impacts on the BCL6 signaling pathway and its downstream effects.
Caption: BCL6 signaling pathway modulation by this compound and BI-3802.
Caption: Workflow for assessing BCL6 protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and BI-3802 are provided below, based on the experimental procedures from Kerres et al., 2017 and Slabicki et al., 2020.
BCL6::BCOR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a peptide from the co-repressor BCOR.
-
Reagents :
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Recombinant human BCL6 BTB domain (amino acids 5-129) with an N-terminal biotin tag.
-
FITC-labeled BCOR peptide.
-
Terbium-coupled streptavidin.
-
-
Procedure :
-
A mixture of 100 nM biotinylated BCL6 BTB domain, 100 nM FITC-labeled BCOR peptide, and 2 nM terbium-coupled streptavidin is prepared in assay buffer.
-
15 µL of the assay mixture is dispensed into each well of a 384-well microplate.
-
Serial dilutions of the test compounds (this compound or BI-3802) are added to the wells. The final DMSO concentration is normalized to 1%.
-
The plate is incubated at room temperature for 1 hour.
-
TR-FRET signals are measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (streptavidin-Tb) and 520 nm (FITC).
-
The ratio of the emission at 520 nm to 490 nm is calculated, and IC50 values are determined from the dose-response curves.[6]
-
Cellular BCL6 Degradation Assay (Western Blot)
This assay measures the reduction in cellular BCL6 protein levels following compound treatment.
-
Cell Culture and Treatment :
-
Diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4) are cultured in appropriate media.
-
Cells are seeded and treated with various concentrations of BI-3802, this compound, or DMSO as a control for the indicated times (e.g., 4 hours).
-
-
Protein Extraction and Quantification :
-
After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against BCL6 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the BCL6 band is quantified and normalized to the loading control to determine the extent of degradation.[6]
-
In Vitro BCL6 Ubiquitination Assay
This assay assesses the ability of BI-3802 to induce the ubiquitination of BCL6 by SIAH1.
-
Reagents :
-
Recombinant human BCL6, SIAH1, Ubiquitin, E1 activating enzyme (UBE1), and E2 conjugating enzyme (UbcH5c).
-
Ubiquitination reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM DTT, 2 mM ATP.
-
-
Procedure :
-
The reaction mixture containing BCL6, SIAH1, Ubiquitin, E1, and E2 enzymes is prepared in ubiquitination buffer.
-
BI-3802 or DMSO is added to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are analyzed by western blotting using an anti-BCL6 antibody to detect the formation of higher molecular weight polyubiquitinated BCL6 species.[6]
-
Conclusion
This compound and BI-3802 represent two distinct and compelling strategies for targeting the oncoprotein BCL6. While both molecules demonstrate high-affinity binding to the BCL6 BTB domain, their downstream consequences diverge significantly. This compound acts as a classical inhibitor, preventing the recruitment of co-repressors and thereby alleviating transcriptional repression. In contrast, BI-3802 employs a novel mechanism of action, inducing the polymerization and subsequent proteasomal degradation of BCL6. This leads to a more profound and sustained cellular response, including more effective de-repression of BCL6 target genes and superior anti-proliferative effects in lymphoma cell lines. The unique degradation mechanism of BI-3802 highlights a promising new avenue for therapeutic intervention in BCL6-driven malignancies.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Pardon Our Interruption [opnme.com]
BI-5273: A Validated Negative Control for BI-3812 in BCL6 Inhibition Studies
For researchers investigating the role of the B-cell lymphoma 6 (BCL6) protein in cellular processes and as a therapeutic target, the use of well-characterized chemical probes and their corresponding negative controls is paramount for rigorous and reproducible experimental design. This guide provides a comprehensive comparison of the potent BCL6 inhibitor, BI-3812, and its structurally similar but biologically inactive analog, BI-5273, establishing the latter as an essential negative control.
This compound is a high-potency inhibitor of the protein-protein interaction between BCL6 and its transcriptional co-repressors.[1][2][3] This inhibitory action blocks the transcriptional repressive function of BCL6, which is a key driver in certain types of cancer, particularly diffuse large B-cell lymphoma (DLBCL).[1][4] To ensure that the observed biological effects of this compound are specifically due to its on-target activity against BCL6, it is crucial to employ a negative control in parallel experiments. BI-5273 serves this purpose as a close structural analog of this compound that exhibits significantly weaker binding to the BCL6 BTB domain.[1][4]
Comparative Analysis of this compound and BI-5273
The following table summarizes the key quantitative data comparing the biochemical and cellular activities of this compound and its negative control, BI-5273.
| Parameter | This compound | BI-5273 | Reference |
| Target | B-cell lymphoma 6 (BCL6) | B-cell lymphoma 6 (BCL6) | [1][5] |
| Mechanism of Action | Inhibits BCL6-co-repressor interaction | Inactive analog, weak binder to BCL6 | [1][4][6] |
| BCL6::BCOR ULight TR-FRET (IC50) | ≤ 3 nM | 10162 nM (~10 µM) | [1][3] |
| Cellular BCL6::NCOR LUMIER (IC50) | 40 nM | Not Active | [1][3] |
| Molecular Weight (Da, free base) | 558.0 | 500.0 | [1] |
Signaling Pathway and Mechanism of Action
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the germinal center reaction and is a known oncogenic driver in DLBCL.[1][4] It functions by binding to specific DNA sequences and recruiting co-repressor complexes, such as those containing BCOR, SMRT, and NCOR, through its BTB/POZ domain.[1][7] This recruitment leads to the repression of genes involved in cell cycle control, DNA damage response, and differentiation.[1][4]
This compound disrupts this process by potently inhibiting the interaction between the BCL6 BTB domain and its co-repressors.[1][3] In contrast, BI-5273, due to its significantly lower affinity for the BCL6 BTB domain, does not effectively block this interaction and therefore serves as an ideal negative control to differentiate specific BCL6 inhibition from off-target effects.[1][4]
Caption: Mechanism of BCL6 inhibition by this compound and the role of BI-5273.
Experimental Protocols
To validate the differential activity of this compound and BI-5273, a biochemical assay such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is commonly employed.
BCL6::BCOR ULight TR-FRET Assay Protocol
This assay measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a peptide derived from the co-repressor BCOR.
Materials:
-
Recombinant BCL6 BTB domain
-
Biotinylated BCOR peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
ULight-labeled anti-tag antibody specific for the BCL6 protein (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound and BI-5273 stock solutions in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound and BI-5273 in DMSO and then dilute into assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Add the BCL6 BTB domain and the biotinylated BCOR peptide to the wells of the microplate.
-
Add the diluted compounds (this compound or BI-5273) or DMSO control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding.
-
Add a mixture of Europium-labeled streptavidin and ULight-labeled anti-tag antibody to all wells.
-
Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 values.
Expected Results:
-
This compound will show a dose-dependent decrease in the TR-FRET signal, indicating disruption of the BCL6-BCOR interaction, with an IC50 value in the low nanomolar range (≤ 3 nM).[1][3]
-
BI-5273 will show a minimal effect on the TR-FRET signal, with a significantly higher IC50 value (in the micromolar range, ~10 µM), confirming its weak activity as a negative control.[1]
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. eubopen.org [eubopen.org]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of BI-3812: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BI-3812, a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, with relevant alternative compounds. The on-target activity of this compound is substantiated by comprehensive experimental data and detailed methodologies.
This compound is a high-affinity small molecule that effectively disrupts the protein-protein interaction between the BCL6 BTB/POZ domain and its corepressors, a key driver in certain types of lymphoma.[1][2][3][4] This guide delves into the experimental validation of this compound, presenting its performance against a functionally distinct analog, BI-3802, and a structurally similar negative control, BI-5273.
Comparative Analysis of BCL6-Targeting Compounds
To thoroughly assess the on-target activity of this compound, its performance was benchmarked against two key comparators: BI-3802, a molecule that also binds to the BCL6 BTB domain but induces its degradation, and BI-5273, a structurally related but significantly less potent inhibitor.[4][5]
| Compound | Target | Mechanism of Action | In Vitro Potency (BCL6:BCOR TR-FRET IC50) | Cellular Potency (BCL6::NCOR LUMIER IC50) |
| This compound | BCL6 | Inhibitor of BCL6-corepressor interaction | ≤ 3 nM[1][2][3] | 40 nM[1][6] |
| BI-3802 | BCL6 | Inducer of BCL6 degradation | ≤ 3 nM[4] | 43 nM[4] |
| BI-5273 | BCL6 (weak) | Negative Control | ~10,000 nM[4] | Not Active |
Experimental Validation of On-Target Activity
The on-target activity of this compound was rigorously evaluated using biochemical and cellular assays that directly measure the disruption of the BCL6-corepressor interaction.
BCL6 Signaling Pathway
Experimental Workflow for Target Validation
The validation of this compound's on-target activity follows a structured workflow, progressing from biochemical assays that confirm direct target engagement to cellular assays that demonstrate activity in a more physiologically relevant context.
Logical Comparison of BCL6-Targeting Compounds
The distinct mechanisms of action of this compound, BI-3802, and the inactivity of BI-5273 provide a clear logical framework for validating the specific inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies for the key assays used to validate the on-target activity of this compound are provided below.
BCL6:BCOR ULight TR-FRET Assay
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a peptide from its corepressor, BCOR. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human BCL6 BTB domain (His-tagged)
-
Biotinylated BCOR peptide
-
ULight™-streptavidin (acceptor fluorophore)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (this compound, BI-5273) serially diluted in DMSO
Procedure:
-
Prepare the assay components in the assay buffer.
-
Add 2 µL of the test compound dilutions or DMSO (control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the His-tagged BCL6 BTB domain and the Europium-labeled anti-His antibody.
-
Add 4 µL of a solution containing the biotinylated BCOR peptide and ULight™-streptavidin.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight).
-
The TR-FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (615 nm).
-
IC50 values are determined by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
BCL6::NCOR LUMIER (Luminescence-based Mammalian Interactome) Assay
This cellular assay assesses the ability of a compound to disrupt the BCL6-NCOR interaction within a cellular environment. The assay utilizes a luciferase-based reporter system.
Materials:
-
HEK293T cells
-
Expression vectors for Renilla luciferase-tagged BCL6 and Protein A-tagged NCOR
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer
-
IgG-coated beads
-
Luciferase assay substrate
-
96-well white plates
-
Test compounds (this compound) serially diluted in DMSO
Procedure:
-
Co-transfect HEK293T cells with the expression vectors for luciferase-tagged BCL6 and Protein A-tagged NCOR.
-
After 24-48 hours, seed the transfected cells into 96-well plates.
-
Treat the cells with serial dilutions of the test compound or DMSO (control) and incubate for a defined period (e.g., 4-6 hours).
-
Lyse the cells and incubate the lysates with IgG-coated beads to pull down the Protein A-tagged NCOR and any interacting proteins.
-
Wash the beads to remove non-specific binding.
-
Add the luciferase assay substrate to the beads and measure the luminescence signal using a luminometer.
-
A decrease in the luminescence signal indicates disruption of the BCL6-NCOR interaction.
-
IC50 values are determined by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
References
The Synergistic Potential of BCL6 Inhibition: A Comparative Guide for Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
While direct preclinical or clinical data on the synergistic effects of the potent B-cell lymphoma 6 (BCL6) inhibitor, BI-3812, in combination with other cancer drugs remains limited in publicly available literature, a growing body of evidence for other BCL6 inhibitors highlights the significant therapeutic potential of targeting this master transcriptional repressor in combination regimens. This guide provides a comparative overview of preclinical studies that have demonstrated synergistic anti-cancer effects when combining BCL6 inhibition with other therapeutic agents, offering a valuable resource for researchers designing novel cancer treatment strategies. The data presented here, primarily from studies on other specific BCL6 inhibitors, serves as a strong rationale for investigating similar combinations with this compound.
I. Synergistic Combinations with BCL6 Inhibitors
The inhibition of BCL6, a key driver in several malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL), has been shown to sensitize cancer cells to a variety of other anti-cancer agents. Preclinical studies have revealed synergistic interactions with chemotherapy, as well as targeted therapies including BCL2 inhibitors, BTK inhibitors, HDAC inhibitors, and HSP90 inhibitors.
Table 1: Summary of Preclinical Synergistic Effects with BCL6 Inhibitors
| Combination Partner | BCL6 Inhibitor Used | Cancer Type | Key Findings | Reference(s) |
| Doxorubicin | Peptide Inhibitor (BPI), FX1 | DLBCL | Potent synergy observed. BCL6 inhibition enhances response to cytotoxic drugs by releasing the repression of DNA damage checkpoint genes. | [1][2][3] |
| Venetoclax (BCL2 Inhibitor) | General BCL6 Inhibitors | DLBCL | Highly synergistic. BCL6 inhibition can lead to the upregulation of BCL2, creating a dependency that can be exploited by BCL2 inhibitors. | [1] |
| Ibrutinib (BTK Inhibitor) | FX1 | ABC-DLBCL | FX1 enhanced the sensitivity of ibrutinib-resistant cells. The IC50 of ibrutinib was significantly lowered in combination with FX1. | [4] |
| HDAC Inhibitors (e.g., SAHA, Valproic Acid) | Peptide Inhibitor (BPI) | DLBCL | Profound synergy observed. BCL6 inhibition induces p300, leading to increased acetylation of p53 and Hsp90, which is enhanced by HDAC inhibitors. | [5] |
| HSP90 Inhibitors | Peptide Inhibitor (BPI) | DLBCL | Dose-sequence dependent synergistic effect in killing DLBCL cells. | [1][5] |
| EZH2 & PRMT5 Inhibitors | WK692 | DLBCL | WK692, a BCL6 inhibitor, synergized with both EZH2 and PRMT5 inhibitors. | [6] |
| Bortezomib (Proteasome Inhibitor) | Peptide Inhibitor (BPI) | DLBCL | Additive to synergistic effect observed. | [7] |
II. Experimental Methodologies
Detailed experimental protocols are crucial for the replication and advancement of these findings. Below are summaries of methodologies from key studies investigating BCL6 inhibitor combinations.
A. Cell Viability and Synergy Analysis
-
Cell Lines: A panel of DLBCL cell lines, including those of the Activated B-cell like (ABC) and Germinal Center B-cell like (GCB) subtypes, are commonly used.
-
Drug Treatment: Cells are treated with the BCL6 inhibitor and the combination drug at various concentrations, both as single agents and in combination.
-
Viability Assays: Cell viability is typically assessed using assays such as MTT or CellTiter-Glo.
-
Synergy Quantification: The synergistic effect of the drug combination is quantified using methods like the Combination Index (CI) theorem of Chou-Talalay, where a CI value less than 1 indicates synergy.[8] The Bliss independence model and the Highest Single Agent (HSA) model are also used to assess synergy.[9]
B. In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously or intravenously injected with human DLBCL cells to establish tumors.
-
Treatment Regimen: Once tumors reach a specified volume, mice are treated with the BCL6 inhibitor, the combination drug, or the combination, typically administered via oral gavage or intraperitoneal injection.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. Overall survival of the mice is also a key endpoint.
C. Mechanistic Studies
-
Western Blotting: To analyze changes in protein expression levels in key signaling pathways (e.g., apoptosis-related proteins like BCL2, c-Myc, or cell cycle regulators).
-
Chromatin Immunoprecipitation (ChIP): To demonstrate that the BCL6 inhibitor disrupts the binding of BCL6 to its target gene promoters.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To measure the de-repression of BCL6 target genes following inhibitor treatment.
III. Signaling Pathways and Experimental Workflows
The synergistic effects of BCL6 inhibitors often stem from their ability to modulate key cancer-related signaling pathways, creating vulnerabilities that can be exploited by other drugs.
References
- 1. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma [jci.org]
- 4. Identification BCL6 and miR-30 family associating with Ibrutinib resistance in activated B-cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ibrutinib and idelalisib synergistically target BCR-controlled adhesion in MCL and CLL: a rationale for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BI-3812 and Other BCL6 Probes for Preclinical Research
For researchers, scientists, and drug development professionals investigating the role of B-cell lymphoma 6 (BCL6) in oncology and immunology, the selection of a potent and specific chemical probe is paramount. This guide provides an objective comparison of the well-characterized BCL6 inhibitor, BI-3812, with other notable BCL6 probes, supported by experimental data to inform your research decisions.
This compound is a highly potent and specific inhibitor of the BCL6 transcriptional repressor.[1][2] It functions by disrupting the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its corepressors, such as BCOR, SMRT, and NCOR.[1][2] This inhibition reactivates the expression of BCL6 target genes, which are involved in critical cellular processes like cell cycle control, apoptosis, and differentiation. Dysregulation of BCL6 is a known driver in several cancers, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][2]
This guide will compare this compound with other BCL6 probes, including the related molecule BI-3802, which functions as a molecular glue degrader, and the widely used inhibitor, FX1.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and other BCL6 probes based on available experimental data.
| Probe | Mechanism of Action | Target Domain | In Vitro Potency (IC50/KD) | Cellular Potency (IC50/GI50) | Negative Control Available | Orthogonal Probes |
| This compound | Inhibitor | BTB/POZ | ≤ 3 nM (BCL6::BCOR TR-FRET)[1][2] | 40 nM (BCL6::NCOR LUMIER)[1][2] | BI-5273[1] | TP-021, CCT369260, BI-3802[3] |
| BI-3802 | Degrader (Molecular Glue) | BTB/POZ | ≤ 3 nM (Binding) | More pronounced anti-proliferative effects than this compound | - | This compound |
| FX1 | Inhibitor | BTB/POZ | 30 µM (KD vs. BCL6 BTB)[4] | ~36 µM (GI50 in BCL6-dependent DLBCL cells)[5] | - | - |
| 79-6 | Inhibitor | BTB/POZ | >18-fold weaker than FX1 | Weaker antitumor activity than FX1 | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal Procedures for BI-3812: A Guide for Laboratory Professionals
Disclaimer: The following guidelines are based on general laboratory safety principles and best practices for chemical waste management. A specific Safety Data Sheet (SDS) for BI-3812 was not publicly available in detail. Researchers must consult the SDS provided by their supplier and adhere to all local and institutional regulations regarding chemical waste disposal.
This compound is a highly potent inhibitor of B-cell lymphoma 6 (BCL6) and is widely used in cancer research.[1][2][3] Proper handling and disposal are crucial for maintaining a safe laboratory environment. As it is often shipped as a non-hazardous chemical for research purposes, disposal procedures should align with guidelines for non-hazardous chemical waste, with special consideration for the solvents used, such as Dimethyl Sulfoxide (DMSO).
Chemical and Storage Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 558.03 g/mol | [1][2] |
| CAS Number | 2166387-64-8 | [1] |
| In Vitro IC₅₀ | ≤ 3 nM (for BCL6 BTB domain) | [1][2][3] |
| Cellular IC₅₀ | 40 nM (for cellular BCL6) | [1][3] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Solid) | -20°C for up to 3 years | [from previous search] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for 1 year | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound and associated materials.
Step 1: Waste Characterization and Segregation
-
Identify Waste Streams: Determine the type of this compound waste generated. This will typically fall into three categories:
-
Unused Solid Compound: Pure, unadulterated this compound powder.
-
Liquid Waste: this compound dissolved in a solvent, most commonly DMSO.
-
Contaminated Solid Waste: Consumables such as pipette tips, tubes, flasks, and gloves that have come into contact with this compound.
-
-
Segregate Chemical Waste: It is critical to segregate this compound waste from general laboratory trash and other chemical or biological waste streams to ensure proper handling.
Step 2: Containment and Labeling
-
Liquid Waste:
-
Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Do not mix with other incompatible waste streams.[4]
-
The container must be kept securely closed except when adding waste.
-
-
Contaminated Solid Waste:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The label must include the full chemical name ("this compound"), the solvent used (e.g., "in Dimethyl Sulfoxide"), and the approximate concentration and volume.[7]
-
Record the date when waste was first added to the container.[7]
-
Step 3: Storage and Disposal
-
Interim Storage: Store the sealed and labeled waste containers in a designated, secure area, such as a satellite accumulation area or a chemical waste storage cabinet, away from heat or ignition sources.[4]
-
Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5] EHS professionals are trained to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Prohibited Disposal Methods:
This compound Disposal Workflow
The following diagram illustrates the essential workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. DMSO disposal - General Lab Techniques [protocol-online.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Personal protective equipment for handling BI-3812
This document provides crucial safety and logistical information for the handling of BI-3812, a potent BCL6 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: This guide is for informational purposes only and should not replace the official Safety Data Sheet (SDS) provided by the manufacturer or your institution's specific safety protocols. Always consult the SDS before handling any chemical.
Introduction to this compound
This compound is a high-potency small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2] It functions by disrupting the interaction between the BTB/POZ domain of BCL6 and its corepressors, such as BCOR, SMRT, and NCOR.[1][3][4] BCL6 is a transcriptional repressor that plays a critical role in the germinal center reaction and is a known oncogenic driver in certain cancers like Diffuse large B-cell lymphoma (DLBCL).[1][3] The inhibitory action of this compound makes it a valuable tool for in vitro research into BCL6 biology.[1][3]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended based on general best practices for handling potent chemical compounds in a laboratory setting.[5][6]
2.1. Standard Laboratory Attire:
-
Closed-toe shoes: Must be worn at all times in the laboratory.[7]
-
Long pants: To protect your legs from potential spills.
2.2. Primary Barriers:
-
Laboratory Coat: A clean, buttoned lab coat must be worn over personal clothing to prevent contamination.[5][7]
-
Safety Glasses or Goggles: To protect the eyes from splashes.[5]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any damage before use. Change gloves immediately if they become contaminated or compromised.[5] Double gloving is recommended when handling the pure compound or concentrated solutions.[5]
2.3. Handling Potent Compounds:
-
Work within a certified chemical fume hood or a biological safety cabinet when handling the powdered form of this compound or preparing stock solutions to prevent inhalation of the powder.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a containment device, a respirator may be necessary. The type of respirator should be determined by a risk assessment.[6]
2.4. Glove Removal Technique: To avoid contaminating your hands, use the "pinch and poke" method for glove removal:
-
Pinch the outside of one glove at the wrist.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved finger under the wrist of the remaining glove.
-
Peel it off, turning it inside out over the first glove.
-
Dispose of the gloves in the appropriate chemical waste container.[7]
Operational and Disposal Plans
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
This compound is typically shipped at ambient temperature as a non-hazardous chemical.[4]
-
Store the powdered compound in a dry, dark place. For long-term storage (months to years), -20°C is recommended.[4][8] For short-term storage (days to weeks), 0-4°C is acceptable.[4]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2][8]
3.2. Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C26H32ClN7O5 | [4][8][9] |
| Molecular Weight | 558.03 g/mol | [4][8][9] |
| Appearance | Solid (Off-white to pink) | [8] |
| Solubility | DMSO: ~20-25 mg/mL | [2][8][9] |
| Water: < 0.1 mg/mL (insoluble) | [10] | |
| CAS Number | 2166387-64-8 | [4][8] |
3.3. Preparation of Stock Solutions:
-
All manipulations involving the powdered form of this compound should be performed in a chemical fume hood.
-
To prepare a stock solution, use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[9]
-
For in vitro experiments, a 1 mM DMSO stock solution is often recommended.[11]
3.4. Disposal Plan:
-
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of as chemical waste.
-
Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
In Vitro Activity of this compound
| Assay | IC50 | Source |
| BCL6::BCOR ULight TR-FRET | ≤ 3 nM | [1][3][11] |
| Cellular BCL6::NCOR LUMIER | 40 nM | [1][3][11] |
Experimental Protocols
The following are generalized protocols for assays mentioned in the literature for this compound. Specific details may vary based on the exact reagents and equipment used.
5.1. BCL6::BCOR ULight TR-FRET Assay (Biochemical) This assay measures the ability of this compound to inhibit the protein-protein interaction between BCL6 and its corepressor BCOR.
-
Reagents: Recombinant BCL6 and BCOR proteins, appropriate assay buffer, and TR-FRET detection reagents.
-
Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add a serial dilution of this compound or DMSO (vehicle control).
-
Add the BCL6 and BCOR proteins.
-
Incubate to allow for binding.
-
Add the TR-FRET detection reagents.
-
Incubate to allow for the detection reaction.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the inhibition of the BCL6-BCOR interaction. Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration.
5.2. BCL6::NCOR LUMIER Assay (Cellular) This assay measures the target engagement of this compound in a cellular context by quantifying its effect on the BCL6-NCOR interaction.
-
Reagents: Cells co-expressing tagged BCL6 and NCOR proteins, cell lysis buffer, and luminescence detection reagents.
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified time.
-
Lyse the cells.
-
Perform the luminescence-based detection assay according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis: The luminescence signal reflects the extent of the BCL6-NCOR interaction. Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration.
Visualizations
6.1. Mechanism of Action of this compound
Caption: this compound inhibits the recruitment of corepressors to BCL6, thereby preventing transcriptional repression.
6.2. Safe Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.
References
- 1. opnme.com [opnme.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medkoo.com [medkoo.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | BCL | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. Pardon Our Interruption [opnme.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
